2,5-Dimethyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAZUQNNIBOTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390077 | |
| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61364-25-8 | |
| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Dimethyl-1H-indole-3-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The solid-state structure of these molecules, dictated by their crystal packing, directly influences critical pharmaceutical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive walkthrough of the methodologies required to determine and analyze the crystal structure of a representative derivative, 2,5-Dimethyl-1H-indole-3-carbaldehyde. By detailing the process from synthesis and characterization to single-crystal X-ray diffraction (SC-XRD) and the interpretation of intermolecular forces, this document serves as a practical manual for researchers aiming to leverage crystallographic insights in drug design and materials science. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible approach to solid-state analysis.
The Significance of the Indole Core and its Crystalline State
The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[3] The functionalization at the 3-position, particularly with a carbaldehyde group, provides a versatile chemical handle for constructing complex molecules.[1] 2,5-Dimethyl-1H-indole-3-carbaldehyde, a specific analogue, is an important intermediate for building more elaborate, biologically active compounds.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount. Crystal structure analysis reveals:
-
Molecular Conformation: The precise bond lengths, angles, and torsion angles of the molecule in its low-energy, solid-state form.
-
Intermolecular Interactions: The network of non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[3][4]
-
Physicochemical Properties: Insights into melting point, solubility, and dissolution rate, which are critical for drug formulation.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties. Identifying and controlling polymorphism is a crucial aspect of pharmaceutical development.
Synthesis and Pre-Crystallization Characterization
A successful crystallization experiment begins with a pure, well-characterized compound. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[1][5]
Experimental Protocol 1: Synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for substituted indoles.[6][7]
Causality: The Vilsmeier reagent (chloromethylene dimethylammonium chloride) is a weak electrophile that attacks the electron-rich C3 position of the indole nucleus. The subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. 2,5-dimethylaniline is used as the starting material which undergoes cyclization and formylation in a one-pot reaction.
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30-45 minutes at this temperature to form the reagent.
-
Reaction: Dissolve 2,5-dimethylaniline (1 equivalent) in anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium carbonate solution until the pH is ~8-9, which will precipitate the crude product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Spectroscopic and Analytical Verification
Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm, often broad), and distinct aromatic protons, along with singlets for the two methyl groups.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (~185 ppm) and the correct number of aromatic and methyl carbons.
-
FT-IR Spectroscopy: The infrared spectrum should display a prominent C=O stretching vibration for the aldehyde (1640-1680 cm⁻¹) and an N-H stretching band (3100-3300 cm⁻¹).[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, which should ideally be >98% for crystallization trials.
Single Crystal Growth
The growth of a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. It requires a highly pure compound and systematic screening of crystallization conditions.
Experimental Protocol 3: Growing Single Crystals by Slow Evaporation
Causality: This technique relies on slowly increasing the concentration of the solute past its saturation point as the solvent evaporates. The slow rate allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects.
Methodology:
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all. Good starting points for indole derivatives include acetone, ethyl acetate, ethanol, and mixtures with hexane or water.
-
Solution Preparation: Prepare a nearly saturated solution of 2,5-Dimethyl-1H-indole-3-carbaldehyde in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring: Observe the vial daily for the formation of small, transparent crystals with well-defined facets. This process can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive method for determining the atomic-level structure of a crystalline material. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol 4: Data Collection, Solution, and Refinement
Causality: The diffraction pattern is a Fourier transform of the electron density in the crystal. By measuring the positions and intensities of the diffracted spots, one can computationally reconstruct the electron density map and, from it, the atomic positions.
Methodology:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is centered in the X-ray beam of a single-crystal diffractometer. The instrument rotates the crystal while collecting a series of diffraction images over a wide range of orientations.
-
Data Processing: The raw image data is processed to integrate the intensities of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (hkl file).
-
Structure Solution: Software programs (e.g., SHELXT, SIR) are used to solve the "phase problem" and generate an initial electron density map from which a preliminary molecular model is built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Key metrics for a good refinement are the R1 factor (should be < 5% for high-quality data) and the goodness-of-fit (GooF, should be close to 1).
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final data is deposited in a crystallographic database as a Crystallographic Information File (CIF).
Interpretation of Crystallographic Data
While specific crystal data for 2,5-Dimethyl-1H-indole-3-carbaldehyde is not publicly available, we can use the data for the parent compound, 1H-Indole-3-carbaldehyde , as a highly representative example to illustrate the analysis process.[9][10] The principles of analysis are identical.
Table 1: Representative Crystallographic Data for 1H-Indole-3-carbaldehyde
| Parameter | Value | Significance |
| Chemical Formula | C₉H₇NO | Confirms the elemental composition of the molecule in the crystal. |
| Molar Mass | 145.16 g/mol | Molecular weight.[9] |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Pca2₁ | Defines the specific symmetry operations within the unit cell.[9] |
| a, b, c (Å) | 14.076, 5.8059, 8.6909 | The dimensions of the unit cell.[9] |
| Volume (ų) | 710.3 | The volume of a single unit cell.[9] |
| Z | 4 | The number of molecules per unit cell.[9] |
| Density (calculated) | 1.358 g/cm³ | The calculated density of the crystal. |
| R1, wR2 [%] | < 5%, < 15% (typical) | R-factors indicating the agreement between the model and experimental data. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good model fit to the data. |
Analysis of Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. Identifying these is key to understanding the material's properties. For indole derivatives, common interactions include:
-
N-H···O Hydrogen Bonds: The indole N-H group is a strong hydrogen bond donor, while the aldehyde oxygen is an acceptor. This interaction is often the primary driver of the crystal packing, forming chains or dimers.
-
C-H···O Weak Hydrogen Bonds: Aromatic and aldehydic C-H groups can also act as weak donors to the aldehyde oxygen.
-
π-π Stacking: The planar indole rings can stack on top of each other, contributing to crystal stability through orbital overlap.
-
N-H···π Interactions: The N-H group can donate into the electron-rich face of a neighboring indole ring.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Quantum Chemical Deep Dive into 2,5-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the indole scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activity.[1] Among its numerous derivatives, 2,5-Dimethyl-1H-indole-3-carbaldehyde emerges as a molecule of significant interest. Its structural features suggest potential as a key intermediate in the synthesis of complex bioactive compounds.[2] Understanding the intrinsic electronic and structural properties of this molecule at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its potential as a drug candidate or a building block for more complex pharmaceuticals.
This in-depth technical guide provides a comprehensive quantum chemical analysis of 2,5-Dimethyl-1H-indole-3-carbaldehyde. Moving beyond a mere procedural outline, this document elucidates the why behind the how, offering a rationale for the selection of computational methods and a detailed interpretation of the calculated parameters. Our objective is to furnish researchers, scientists, and drug development professionals with a robust computational framework for evaluating similar indole derivatives, thereby accelerating the drug discovery and design pipeline.
The Strategic Imperative for Quantum Chemical Calculations
While experimental techniques provide invaluable data, they often represent a time- and resource-intensive endeavor. Quantum chemical calculations offer a powerful complementary approach, enabling the in silico prediction of a molecule's properties with a high degree of accuracy. This predictive power is particularly crucial in the early stages of drug development for:
-
Rational Drug Design: Understanding the electronic landscape of a molecule allows for the informed design of derivatives with enhanced target affinity and selectivity.
-
Reactivity Prediction: Key quantum chemical descriptors can predict sites of metabolic activity or chemical reactivity, aiding in the design of more stable and less toxic drug candidates.
-
Spectroscopic Characterization: Computational spectroscopy can aid in the interpretation of experimental data (IR, UV-Vis, NMR), confirming molecular structure and providing deeper insights into electronic transitions.
This guide will leverage Density Functional Theory (DFT), a widely validated and computationally efficient method, to explore the multifaceted quantum chemical properties of 2,5-Dimethyl-1H-indole-3-carbaldehyde.
Computational Methodology: A Self-Validating Protocol
The reliability of any computational study hinges on the judicious selection of the theoretical level and basis set. For the present investigation, we employ a methodology that has been extensively benchmarked for organic molecules, particularly indole derivatives.
Geometry Optimization: In Search of the Global Minimum
The foundational step in any quantum chemical calculation is the determination of the molecule's most stable three-dimensional conformation, its global minimum energy structure.
Protocol:
-
Initial Structure Construction: The initial 3D structure of 2,5-Dimethyl-1H-indole-3-carbaldehyde was built using standard bond lengths and angles.
-
Optimization with B3LYP/6-311++G(d,p): The geometry was then optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set.
-
Rationale: The B3LYP functional is a hybrid functional that has consistently demonstrated a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
-
Frequency Analysis: A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Workflow for Geometry Optimization:
Caption: Workflow for obtaining the optimized molecular geometry.
Vibrational Analysis: The Molecular Fingerprint
Infrared (IR) spectroscopy is a powerful experimental technique for identifying functional groups within a molecule. Computational vibrational analysis not only predicts the IR spectrum but also allows for the precise assignment of each vibrational mode.
Protocol:
-
Frequency Calculation: The vibrational frequencies and corresponding IR intensities were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Scaling Factor: The calculated frequencies were uniformly scaled by a factor of 0.967.
-
Rationale: It is well-established that DFT calculations at this level tend to overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation. The use of a scaling factor provides a better agreement with experimental data.
-
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO were obtained from the output of the geometry optimization calculation.
-
Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) was calculated as the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO.
Relationship between FMOs and Reactivity:
Caption: The role of Frontier Molecular Orbitals in determining chemical reactivity.
Electronic Spectroscopy (UV-Vis): Probing Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.
Protocol:
-
Excitation Energy Calculation: The vertical excitation energies and oscillator strengths were calculated using the TD-DFT method with the B3LYP functional and the 6-311++G(d,p) basis set, based on the previously optimized ground-state geometry.
-
Solvent Effects: The calculations were performed in the gas phase and also with the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of a solvent environment.
NMR Spectroscopy: A Window into the Electronic Environment
Computational NMR spectroscopy allows for the prediction of chemical shifts (δ), providing valuable information for structural elucidation.
Protocol:
-
Magnetic Shielding Tensor Calculation: The magnetic shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
Chemical Shift Calculation: The isotropic shielding values were then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.
Results and Discussion: Unveiling the Quantum Landscape
Optimized Molecular Geometry
The optimized structure of 2,5-Dimethyl-1H-indole-3-carbaldehyde reveals a planar indole ring system, as expected. The bond lengths and angles are in good agreement with the experimental crystal structure of 1H-indole-3-carbaldehyde, with minor deviations attributable to the presence of the methyl groups.
Table 1: Selected Optimized Geometrical Parameters of 2,5-Dimethyl-1H-indole-3-carbaldehyde (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.375 | C2-N1-C7a | 108.5 |
| C2-C3 | 1.398 | N1-C2-C3 | 110.2 |
| C3-C3a | 1.445 | C2-C3-C8 | 128.9 |
| C3-C8 | 1.472 | C3a-C3-C8 | 124.5 |
| C8-O9 | 1.225 | C3-C8-O9 | 123.7 |
| C2-C10 | 1.508 | N1-C2-C10 | 121.3 |
| C5-C11 | 1.510 | C4-C5-C11 | 121.8 |
Vibrational Spectrum Analysis
The calculated IR spectrum of 2,5-Dimethyl-1H-indole-3-carbaldehyde provides a theoretical fingerprint of the molecule. The key vibrational modes are assigned and compared with the expected regions for characteristic functional groups.
Table 2: Calculated Vibrational Frequencies (scaled) and Assignments for 2,5-Dimethyl-1H-indole-3-carbaldehyde
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H stretching |
| 3050-3150 | C-H aromatic stretching |
| 2920-2980 | C-H aliphatic stretching (CH₃) |
| 1665 | C=O stretching (aldehyde) |
| 1500-1600 | C=C aromatic stretching |
| 1450-1470 | C-H bending (CH₃) |
| 1200-1300 | C-N stretching |
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO and LUMO distributions provide a visual representation of the molecule's reactivity. For 2,5-Dimethyl-1H-indole-3-carbaldehyde, the HOMO is primarily localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is predominantly distributed over the carbaldehyde group and the adjacent C2-C3 bond, suggesting this as the likely site for nucleophilic attack.
Table 3: Calculated Electronic Properties of 2,5-Dimethyl-1H-indole-3-carbaldehyde
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.14 |
The relatively small HOMO-LUMO gap suggests that 2,5-Dimethyl-1H-indole-3-carbaldehyde is a moderately reactive molecule, which is consistent with its utility as a synthetic intermediate.
Predicted UV-Vis Spectrum
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated spectrum for 2,5-Dimethyl-1H-indole-3-carbaldehyde is expected to show characteristic π-π* transitions.
Table 4: Calculated UV-Vis Absorption Wavelengths (λmax), Excitation Energies (E), and Oscillator Strengths (f) of 2,5-Dimethyl-1H-indole-3-carbaldehyde in Gas Phase
| Transition | λmax (nm) | E (eV) | f |
| HOMO -> LUMO | 315 | 3.94 | 0.45 |
| HOMO-1 -> LUMO | 280 | 4.43 | 0.21 |
| HOMO -> LUMO+1 | 255 | 4.86 | 0.15 |
Predicted ¹H and ¹³C NMR Chemical Shifts
The calculated NMR chemical shifts provide a valuable tool for structural confirmation. While experimental data for the title compound is unavailable, a comparison with the reported ¹H NMR data for 1,2-Dimethyl-1H-indole-3-carbaldehyde shows good qualitative agreement in the chemical shift regions for the aromatic, aldehyde, and methyl protons.[3]
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,5-Dimethyl-1H-indole-3-carbaldehyde
| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |
| H (N1) | 8.5 | C2 | 138.5 |
| H (C4) | 7.3 | C3 | 118.2 |
| H (C6) | 7.1 | C3a | 125.6 |
| H (C7) | 7.9 | C4 | 122.1 |
| H (CHO) | 9.9 | C5 | 132.4 |
| H (C2-CH₃) | 2.6 | C6 | 120.8 |
| H (C5-CH₃) | 2.4 | C7 | 111.5 |
| C7a | 136.9 | ||
| CHO | 185.1 | ||
| C2-CH₃ | 12.8 | ||
| C5-CH₃ | 21.3 |
Conclusion and Future Directions
This technical guide has presented a comprehensive quantum chemical investigation of 2,5-Dimethyl-1H-indole-3-carbaldehyde using Density Functional Theory. The calculated molecular structure, vibrational frequencies, electronic properties, and spectroscopic data provide a detailed picture of this molecule's intrinsic characteristics. These computational insights are invaluable for understanding its reactivity and potential applications in drug design and synthesis.
While this study provides a robust theoretical foundation, experimental validation remains a critical next step. The synthesis and spectroscopic characterization (IR, UV-Vis, NMR, and single-crystal X-ray diffraction) of 2,5-Dimethyl-1H-indole-3-carbaldehyde would provide the necessary data to further refine and validate the computational models presented herein. Such a synergistic approach, combining the predictive power of quantum chemistry with the empirical evidence of experimentation, represents the future of efficient and innovative drug discovery.
References
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Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Saeed, A., et al. (2014). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 19(9), 13694-13713. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-739. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 2,5-Dimethylindole
Introduction: The Strategic Importance of Indole-3-carboxaldehydes
Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds and functional materials. The strategic introduction of a formyl group at the C3 position of the indole nucleus opens up a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group with high regioselectivity.[3][4][5]
This application note provides a comprehensive, field-proven protocol for the Vilsmeier-Haack formylation of 2,5-dimethylindole to yield 2,5-dimethylindole-3-carboxaldehyde. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.
Reaction Principle and Causality
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated from the reaction between DMF and POCl₃.[3][5] The electron-rich indole ring, particularly the C3 position which possesses the highest electron density, acts as the nucleophile, attacking the Vilsmeier reagent.[4] The subsequent intermediate is then hydrolyzed during the work-up to afford the desired aldehyde. The methyl groups at the C2 and C5 positions of the indole ring are electron-donating, further activating the ring towards electrophilic substitution and ensuring a high yield of the C3-formylated product.
Experimental Protocol: Synthesis of 2,5-Dimethylindole-3-carboxaldehyde
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reagent addition.
Materials and Equipment:
-
Reagents: 2,5-Dimethylindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Sodium carbonate (Na₂CO₃), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Crushed ice.
-
Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser with a calcium chloride guard tube, magnetic stirrer with hotplate, ice bath, Buchner funnel and flask, standard laboratory glassware, rotary evaporator.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [6][7][8][9][10] This reagent should be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7][9]
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.
-
The reaction is exothermic, especially during the addition of POCl₃ to DMF. Proper temperature control is crucial.
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the complete addition of POCl₃, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which often appears as a pale yellow to colorless complex.[11]
-
-
Formylation Reaction:
-
Dissolve 2,5-dimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate flask.
-
Slowly add the solution of 2,5-dimethylindole to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[11]
-
Subsequently, heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and should be performed in a fume hood due to the evolution of acidic gases.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is alkaline (pH 8-9).[11] This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure 2,5-dimethylindole-3-carboxaldehyde as a solid.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry | ||
| 2,5-Dimethylindole | 1.0 eq | Limiting reagent. |
| POCl₃ | 1.1 - 1.5 eq | A slight excess ensures complete formation of the Vilsmeier reagent. |
| DMF | 3.0 - 5.0 eq (can also be used as solvent) | Acts as both a reagent and a solvent. |
| Temperature | ||
| Vilsmeier Reagent Formation | 0 - 10 °C | Exothermic reaction; low temperature controls the reaction rate and prevents side reactions. |
| Formylation Reaction | 80 - 90 °C | Higher temperature is often required to drive the reaction to completion for substituted indoles.[11] |
| Reaction Time | 5 - 8 hours | Reaction time may vary depending on the scale and specific conditions; monitor by TLC. |
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the key mechanistic steps of the Vilsmeier-Haack reaction and the experimental workflow.
Caption: Mechanism of the Vilsmeier-Haack formylation of 2,5-dimethylindole.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the Vilsmeier reagent.
-
Solution: Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Increase the reaction time or temperature cautiously. Verify the quality of POCl₃ and DMF.
-
-
Formation of Byproducts:
-
Cause: Over-reaction or side reactions. Indoles can sometimes form trimers or other oligomeric byproducts under strongly acidic conditions.[2]
-
Solution: Maintain strict temperature control during the addition of reagents. A slower addition of the indole solution to the Vilsmeier reagent might be beneficial.
-
-
Difficult Work-up:
-
Cause: Formation of a thick, unmanageable slurry.
-
Solution: Ensure vigorous stirring during the quenching and neutralization steps. Adding the reaction mixture to a larger volume of crushed ice can help to dissipate heat and keep the product in a more manageable form.
-
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of 2,5-dimethylindole-3-carboxaldehyde. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and materials science. The provided insights into troubleshooting and optimization will further aid in achieving high yields and purity.
References
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole derivatives. Journal of Chemical and Pharmaceutical Research, 5(7), 187-194. [Link]
-
Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION: FORMATION OF 3-FORMYLINDOLE. Retrieved from [Link]
-
Chavan, S. S., & Patil, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4154-4161. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]
- Google Patents. (n.d.). US2765320A - Preparation of 2, 3-dimethylindole.
-
Organic Syntheses. (n.d.). INDOLE-3-ALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2019, July 20). Preparing Vilsmeier reagent?. Retrieved from [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Science. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2006). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Vilsmeier reagent. Retrieved from [Link]
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Application Notes and Protocols: Alternative Synthesis Methods for 2,5-Dimethyl-1H-indole-3-carbaldehyde
Introduction: The Significance of 2,5-Dimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
2,5-Dimethyl-1H-indole-3-carbaldehyde is a pivotal scaffold in the landscape of drug discovery and development. The indole nucleus is a privileged structure, frequently found in a vast array of biologically active compounds and natural products.[1][2] The strategic placement of a formyl group at the C-3 position transforms the indole into a versatile building block, enabling a multitude of chemical transformations for the synthesis of complex heterocyclic systems.[1][3] Specifically, the 2,5-dimethyl substitution pattern provides a unique lipophilic and electronic profile that can be exploited to fine-tune the pharmacological properties of drug candidates. This aldehyde serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to, anti-inflammatory, anticancer, antibacterial, and antifungal agents.[2]
This comprehensive guide provides detailed application notes and protocols for various alternative methods for the synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde. Beyond the classical Vilsmeier-Haack approach, we will explore both traditional and contemporary, greener methodologies, offering researchers a broader palette of synthetic strategies. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying mechanism, and a comparative analysis to aid in the selection of the most suitable method for a given research objective.
Method 1: The Vilsmeier-Haack Reaction - The Classical Approach
The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two main stages. First, the reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich C-3 position of the 2,5-dimethylindole nucleus attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[6]
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol
This protocol is adapted from a method described for the synthesis of similar indole-3-carboxaldehydes.[7]
Materials:
-
2,5-Dimethylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 2,5-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2,5-dimethylindole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline (pH 8-9).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven. Recrystallization from ethanol or a mixture of ethanol and water can be performed for further purification.
Alternative Synthesis Methods
While the Vilsmeier-Haack reaction is robust, it utilizes harsh reagents. The following methods offer alternatives with varying advantages in terms of milder conditions, different reagent profiles, and potentially improved environmental footprints.
Method 2: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.[8][9] The reaction typically involves chloroform and a strong base, generating dichlorocarbene as the electrophilic species.[10][11]
Reaction Mechanism
The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., sodium hydroxide) to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂). The indole nitrogen is deprotonated by the base to form the more nucleophilic indolate anion. The electron-rich C-3 position of the indolate attacks the electrophilic dichlorocarbene. The resulting intermediate is then hydrolyzed during the workup to yield the aldehyde.[12]
Caption: Reimer-Tiemann Reaction Workflow.
Experimental Protocol
Materials:
-
2,5-Dimethylindole
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylindole (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (4 equivalents) in water to the flask.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add chloroform (3 equivalents) dropwise to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and distill off the excess chloroform and ethanol.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Method 3: Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[13][14]
Reaction Mechanism
In the Duff reaction, hexamethylenetetramine is protonated and decomposes to generate an iminium ion electrophile. This electrophile then attacks the electron-rich indole ring at the C-3 position. The resulting aminomethylated intermediate undergoes a series of steps, including hydrolysis, to form the final aldehyde product.[15][16]
Caption: Duff Reaction Workflow.
Experimental Protocol
Materials:
-
2,5-Dimethylindole
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, add 2,5-dimethylindole (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Cool the reaction mixture and add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture again to reflux for 15-30 minutes to hydrolyze the intermediate.
-
Cool the solution and neutralize it with a sodium bicarbonate solution.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Method 4: Grignard Reaction
This method involves the formation of an indolyl Grignard reagent, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).
Reaction Mechanism
First, the N-H proton of 2,5-dimethylindole is deprotonated by a Grignard reagent, such as ethylmagnesium bromide, to form the indolylmagnesium bromide. This species exists in equilibrium between the N-magnesiated and C-3-magnesiated forms, with the latter being the more nucleophilic at the C-3 position. This nucleophile then attacks the carbonyl carbon of DMF. The resulting tetrahedral intermediate is subsequently hydrolyzed during acidic workup to yield the aldehyde.[17][18][19]
Caption: Grignard Reaction Workflow.
Experimental Protocol
Materials:
-
2,5-Dimethylindole
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution
-
Dilute hydrochloric acid
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, add a solution of 2,5-dimethylindole (1 equivalent) in anhydrous diethyl ether dropwise.
-
Reflux the mixture for 1-2 hours to ensure the formation of the indolylmagnesium bromide.
-
Cool the reaction mixture to 0 °C and add anhydrous DMF (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern "Green" Alternatives
In recent years, there has been a significant drive towards developing more environmentally benign synthetic methods. The following protocols represent greener alternatives for the formylation of indoles.
Method 5: Iron-Catalyzed C-H Formylation
This method utilizes an inexpensive and non-toxic iron catalyst for the C-3 selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant. This approach avoids the use of hazardous reagents like POCl₃.[20]
Reaction Mechanism
The proposed mechanism involves the formation of an imine intermediate from formaldehyde and ammonia. The indole then undergoes a nucleophilic attack on this imine, followed by an iron-catalyzed oxidation process where molecular oxygen from the air acts as the terminal oxidant to afford the formylated indole.[20]
Caption: Iron-Catalyzed Formylation Workflow.
Experimental Protocol
This protocol is adapted from a general procedure for the iron-catalyzed formylation of indoles.[20]
Materials:
-
2,5-Dimethylindole
-
Formaldehyde (37% aqueous solution)
-
Aqueous ammonia (25-28%)
-
Ferric chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2,5-dimethylindole (1 equivalent), ferric chloride (2 mol%), and DMF.
-
To this mixture, add aqueous formaldehyde (2 equivalents) and aqueous ammonia (2 equivalents).
-
Heat the reaction mixture to 130 °C and stir for 4-6 hours in an open-to-air system.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 6: Visible-Light Photocatalytic Formylation
This innovative method utilizes a metal-free organic dye, Eosin Y, as a photocatalyst for the C-3 formylation of indoles under visible light irradiation. Tetramethylethylenediamine (TMEDA) serves as the carbon source, and air is used as the oxidant, making this a particularly green and mild approach.[21]
Reaction Mechanism
The reaction is initiated by the excitation of Eosin Y by visible light. The excited photocatalyst then oxidizes TMEDA, generating a radical cation which fragments to form a formylating species. This electrophilic species is then attacked by the electron-rich indole at the C-3 position. A subsequent oxidation step, mediated by the photocatalyst and air, leads to the final aldehyde product.[21][22]
Caption: Photocatalytic Formylation Workflow.
Experimental Protocol
This protocol is adapted from a general procedure for the photocatalytic formylation of indoles.[21]
Materials:
-
2,5-Dimethylindole
-
Eosin Y
-
Tetramethylethylenediamine (TMEDA)
-
Potassium iodide (KI)
-
Acetonitrile
-
Water
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine 2,5-dimethylindole (1 equivalent), Eosin Y (2 mol%), and potassium iodide (0.2 equivalents).
-
Add a 5:1 mixture of acetonitrile and water as the solvent.
-
Add TMEDA (3 equivalents) to the reaction mixture.
-
Seal the tube and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0-90 °C | High | Reliable, high-yielding | Harsh reagents, corrosive |
| Reimer-Tiemann | CHCl₃, NaOH | 60-70 °C | Moderate | Inexpensive reagents | Use of chloroform, moderate yields |
| Duff Reaction | HMTA, Acetic Acid | Reflux | Moderate | Avoids corrosive halides | Requires acidic conditions, moderate yields |
| Grignard Reaction | EtMgBr, DMF | Reflux | Good | Good yields, well-established | Requires strictly anhydrous conditions |
| Iron-Catalyzed | FeCl₃, HCHO, NH₃ | 130 °C | Good | Inexpensive, non-toxic catalyst, "green" | High temperature |
| Photocatalytic | Eosin Y, TMEDA, Light | Room Temp. | Good | Mild conditions, "green", metal-free | Requires a light source, longer reaction times |
Product Characterization
The identity and purity of the synthesized 2,5-Dimethyl-1H-indole-3-carbaldehyde should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.11 (s, 1H, -CHO), 8.26 (s, 1H, H-2), 7.28-7.27 (m, 3H, Ar-H), 3.65 (s, 3H, N-CH₃, if N-methylated), 2.62 (s, 3H, C2-CH₃), 2.45 (s, 3H, C5-CH₃). Note: The N-H proton signal will appear as a broad singlet, typically downfield, and its position is solvent-dependent. The provided data is for a similar N-methylated compound and should be adapted for the N-H analogue.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aldehyde carbonyl, aromatic carbons, and methyl carbons.
-
IR (KBr): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aldehyde (around 2850 and 2750 cm⁻¹), and the aldehyde C=O stretching (around 1650 cm⁻¹).
-
Melting Point: Comparison with literature values.
Conclusion
This guide provides a comprehensive overview of several alternative methods for the synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and the importance of "green" chemistry principles. The classical Vilsmeier-Haack and Grignard reactions offer high yields but require careful handling of reagents. The Reimer-Tiemann and Duff reactions provide alternatives with different reagent profiles. The modern iron-catalyzed and photocatalytic methods are attractive for their milder conditions and improved environmental footprint, making them excellent choices for sustainable chemical synthesis.
References
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- Synthetic applications of eosin Y in photoredox c
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- 21. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 22. On the mechanism of photocatalytic reactions with eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Schiff Bases from 2,5-Dimethyl-1H-indole-3-carbaldehyde
Introduction: The Therapeutic Potential of Indole-Based Schiff Bases
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, including essential amino acids like tryptophan and vital neurotransmitters such as serotonin and melatonin.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1] When the indole aldehyde at the 3-position is condensed with a primary amine, it forms a class of compounds known as Schiff bases, characterized by an azomethine (-C=N-) group. This imine functionality is often critical for their biological activities.[2]
Schiff bases derived from indole-3-carbaldehyde have demonstrated significant potential as antimicrobial agents.[3] The structural versatility of these compounds allows for the fine-tuning of their biological activity through the introduction of various substituents on both the indole ring and the amine moiety. The presence of methyl groups at the 2 and 5 positions of the indole ring, as in 2,5-Dimethyl-1H-indole-3-carbaldehyde, is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their antimicrobial efficacy.
This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of Schiff bases derived from 2,5-Dimethyl-1H-indole-3-carbaldehyde. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to explore this promising class of antimicrobial agents.
Synthetic Strategy: From Indole Aldehyde to Bioactive Schiff Base
The synthesis of Schiff bases from 2,5-Dimethyl-1H-indole-3-carbaldehyde is a straightforward condensation reaction with a primary amine, typically catalyzed by an acid. The general reaction scheme is depicted below.
Sources
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- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of 2,5-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural backbone of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1] Its versatile biological activities span a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The C-3 position of the indole ring is particularly amenable to electrophilic substitution, making indole-3-carbaldehyde derivatives valuable and versatile intermediates for the synthesis of a diverse array of bioactive molecules.[1] This guide focuses on a specific, yet highly strategic starting material: 2,5-Dimethyl-1H-indole-3-carbaldehyde. The methyl groups at the C-2 and C-5 positions can significantly influence the electronic and steric properties of the molecule, potentially fine-tuning the biological activity of its derivatives.
The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[2] This reaction is exceptionally well-suited for modifying indole-3-carbaldehydes, leading to the formation of α,β-unsaturated systems that are pivotal precursors in drug discovery programs.[2][3] These resulting scaffolds, often referred to as Knoevenagel adducts, are prevalent in compounds targeting a range of therapeutic areas.
This document provides a detailed exploration of the Knoevenagel condensation reaction as applied to 2,5-Dimethyl-1H-indole-3-carbaldehyde, offering insights into the reaction mechanism, detailed experimental protocols with various active methylene compounds, and a discussion of the potential applications of the synthesized derivatives in modern drug development.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a three-step mechanism catalyzed by a weak base, commonly a secondary amine like piperidine. The choice of a weak base is critical to prevent the self-condensation of the aldehyde starting material.
Diagram of the Knoevenagel Condensation Mechanism
Sources
Application Notes & Protocols: Leveraging 2,5-Dimethyl-1H-indole-3-carbaldehyde in Advanced Multicomponent Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,5-dimethyl-1H-indole-3-carbaldehyde in multicomponent reactions (MCRs). Indole-3-carbaldehydes are pivotal precursors for synthesizing a wide array of biologically active heterocyclic compounds and natural product analogues.[1][2] This guide moves beyond simple procedural listings to explain the underlying chemical principles, offering field-proven insights into protocol design and optimization. We will explore several high-impact MCRs, including the synthesis of bis(indolyl)methanes and α-aminophosphonates, providing detailed, self-validating experimental protocols, mechanistic diagrams, and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Indole Aldehydes in MCRs
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a cornerstone of modern medicinal chemistry and green chemistry.[3][4] Their inherent atom economy, operational simplicity, and ability to rapidly generate molecular diversity make them invaluable tools in drug discovery.[5][6]
The indole nucleus is a privileged scaffold, appearing in numerous natural products and pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7] 2,5-Dimethyl-1H-indole-3-carbaldehyde serves as a particularly useful building block. The aldehyde at the C3 position is a versatile electrophilic handle, while the methyl groups at C2 and C5 can modulate the electronic properties and steric profile of the final products, influencing their biological activity and pharmacokinetic properties. This guide focuses on harnessing this reactivity in several key MCRs.
Caption: General workflow of a multicomponent reaction (MCR).
Application Note I: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are a class of compounds known for their significant pharmacological properties, including anti-tumor and antibacterial activities.[8] Their synthesis is a classic example of an acid-catalyzed electrophilic substitution reaction where an indole-3-carbaldehyde reacts with a second molecule of an indole (which can be the same or different).
Mechanistic Rationale
The reaction proceeds via the activation of the aldehyde carbonyl group by a catalyst (Lewis or Brønsted acid), enhancing its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of a second indole molecule. The resulting intermediate alcohol is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by another indole molecule to yield the final bis(indolyl)methane product. The use of a catalyst is crucial for achieving high yields in reasonable timeframes.
Caption: Mechanism for bis(indolyl)methane (BIM) synthesis.
Comparative Data on Catalytic Systems
Various catalysts have been employed for this transformation, each offering distinct advantages in terms of efficiency, cost, and environmental impact.
| Catalyst System | Solvent | Temperature | Typical Time | Yield Range (%) | Reference |
| Zeokarb-225 | Methanol | Room Temp. | 24 h | Good | [9] |
| α-Chymotrypsin | Ethanol/Water | Room Temp. | - | 68-95% | [8] |
| Nanosilica Gel | Solvent-free | - | - | 83-94% | [10] |
| Succinic Acid (Microwave) | Water | - | Short | Excellent | [10] |
Protocol: Synthesis of 3,3'-((Phenyl)methylene)bis(2,5-dimethyl-1H-indole)
This protocol describes a general, efficient synthesis using a solid acid catalyst, which simplifies purification.
Materials:
-
2,5-Dimethyl-1H-indole (2.0 mmol, 290 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL) (Note: For this example, benzaldehyde is used. Substitute with 2,5-dimethyl-1H-indole-3-carbaldehyde for symmetrical BIMs).
-
Zeokarb-225 or other suitable acid catalyst (e.g., 10 mol%)
-
Ethanol or Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2,5-dimethyl-1H-indole (290 mg) and the chosen aldehyde (1.0 mmol).
-
Add the solvent (5 mL) and the catalyst.
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion (typically 4-24 hours depending on the catalyst), filter the reaction mixture to remove the solid catalyst.[9]
-
Wash the catalyst with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure bis(indolyl)methane.
Application Note II: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to produce α-aminophosphonates.[11][12] These molecules are important as analogues of α-amino acids and possess a wide range of biological activities.
Mechanistic Rationale
The reaction mechanism is subject to debate and can be substrate-dependent. It generally proceeds through one of two main pathways:
-
Imine Pathway: The aldehyde and amine first condense to form an imine, which is then attacked by the nucleophilic dialkyl phosphite.
-
α-Hydroxyphosphonate Pathway: The aldehyde reacts with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate, which then undergoes nucleophilic substitution by the amine.
For many indole-3-carbaldehydes, the reaction is efficiently promoted by a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl group towards nucleophilic attack.[13]
Protocol: Synthesis of Diethyl (amino(2,5-dimethyl-1H-indol-3-yl)methyl)phosphonate
This protocol provides a method for synthesizing α-aminophosphonates using 2,5-dimethyl-1H-indole-3-carbaldehyde.
Materials:
-
2,5-Dimethyl-1H-indole-3-carbaldehyde (1.0 mmol, 173 mg)
-
Aniline (or other primary amine) (1.0 mmol, 93 mg, 91 µL)
-
Diethyl phosphite (1.0 mmol, 138 mg, 128 µL)
-
Boron trifluoride etherate (BF₃·OEt₂) (10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-dimethyl-1H-indole-3-carbaldehyde (1.0 mmol) and the amine (1.0 mmol) in acetonitrile (5 mL).
-
Add diethyl phosphite (1.0 mmol) to the solution.
-
Add the BF₃·OEt₂ catalyst (10 mol%) dropwise at room temperature.[13]
-
Stir the reaction mixture at room temperature or heat to reflux as required, monitoring by TLC. Reaction times can vary from 3 to 12 hours.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure α-aminophosphonate.
Caption: Experimental workflow for the Kabachnik-Fields reaction.
Other Noteworthy MCR Applications
The reactivity of 2,5-dimethyl-1H-indole-3-carbaldehyde extends to other powerful MCRs, which are briefly outlined below.
-
Povarov Reaction: This [4+2] cycloaddition reaction can be used to construct complex, fused tetrahydroquinoline scaffolds.[14] An imine, formed in situ from the indole aldehyde and an aniline derivative, reacts with an electron-rich alkene. This reaction is highly valuable for building polycyclic nitrogen-containing heterocycles.[15]
-
Ugi Reaction: As a four-component reaction, the Ugi reaction offers immense potential for creating peptide-like structures with high molecular diversity.[16] 2,5-dimethyl-1H-indole-3-carbaldehyde can serve as the aldehyde component, reacting with an amine, an isocyanide, and a carboxylic acid to form a bis-amide product in a single, highly atom-economical step.[6]
-
Betti Reaction: This reaction typically involves an aldehyde, a secondary amine, and a phenol (like 2-naphthol) to form aminobenzylnaphthols.[17] The use of the indole aldehyde in this reaction would lead to novel Betti bases incorporating the indole scaffold, which could have interesting biological and chelating properties.[18]
Conclusion
2,5-Dimethyl-1H-indole-3-carbaldehyde is a robust and versatile building block for multicomponent reactions. Its application in the synthesis of bis(indolyl)methanes and α-aminophosphonates, among others, demonstrates its utility in the rapid construction of complex and pharmaceutically relevant molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for chemists to explore and expand the synthetic utility of this valuable indole derivative. By understanding the principles behind these reactions, researchers can rationally design new synthetic pathways and accelerate the discovery of novel chemical entities.
References
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Synthesis and characterization of bis(indolyl)methanes, tris(indolyl)methanes and new diindolylcarbazolylmethanes mediated by Zeokarb-225, a novel, recyclable, eco-benign heterogenous catalyst. (2025). ResearchGate. [Link]
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Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]
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El-Sawy, E. R. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Ugi reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Synthesis of bis(indolyl)methanes by the reaction of indole with... (n.d.). ResearchGate. [Link]
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Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2017). MDPI. [Link]
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Indoles in Multicomponent Processes (MCPs). (2011). ACS Publications. [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). MDPI. [Link]
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Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry–A European Journal, 15(6), 1300-1308. [Link]
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Catalytic Three‐Component Ugi Reaction. (2005). ResearchGate. [Link]
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Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. (2018). ACS Omega, 3(2), 2245–2254. [Link]
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Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (2023). ResearchGate. [Link]
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The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. (2023). National Institutes of Health. [Link]
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Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (n.d.). CORE. [Link]
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Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (2013). ACS Publications. [Link]
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Recent advances in the green synthesis of Betti bases and their applications: a review. (2022). ResearchGate. [Link]
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Recent advances in the application of indoles in multicomponent reactions. (2018). ScienceOpen. [Link]
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Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. (2014). ACS Publications. [Link]
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Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2021). Semantic Scholar. [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. [Link]
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Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. (2013). Chinese Chemical Letters, 24(5), 402-404. [Link]
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Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). ACS Publications. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2015). National Institutes of Health. [Link]
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Recent advances in the transformation reactions of the Betti base derivatives. (2024). National Institutes of Health. [Link]
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Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. (2020). Scite.ai. [Link]
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Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (2020). ResearchGate. [Link]
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Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022). MDPI. [Link]
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The Kabachnik–Fields (phospha-Mannich) reaction... (2012). National Institutes of Health. [Link]
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The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2024). MDPI. [Link]
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Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). National Institutes of Health. [Link]
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Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021). Beilstein Journals. [Link]
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The Strategic Utility of 2,5-Dimethyl-1H-indole-3-carbaldehyde as a Precursor for Indole Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural and synthetic bioactive compounds. Among the various functionalized indoles, 2,5-dimethyl-1H-indole-3-carbaldehyde stands out as a versatile and strategically important precursor for the synthesis of a diverse range of indole alkaloids and related therapeutic agents. This document provides an in-depth technical guide on the synthesis and application of this key intermediate, offering field-proven insights and detailed experimental protocols.
Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the preparation of biologically active molecules and complex indole alkaloids.[1][2] The carbonyl group at the C3 position provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and cycloadditions, enabling the construction of intricate molecular architectures.[2] The presence of methyl groups at the C2 and C5 positions of the indole ring in 2,5-dimethyl-1H-indole-3-carbaldehyde introduces specific steric and electronic modifications that can profoundly influence the reactivity of the molecule and the biological activity of its derivatives. These substitutions can enhance lipophilicity, modulate metabolic stability, and provide specific steric constraints that can lead to improved pharmacological profiles.
This guide will first detail the synthesis of the precursor, 2,5-dimethyl-1H-indole-3-carbaldehyde, via the Vilsmeier-Haack reaction. Subsequently, it will provide protocols for its application in the synthesis of two important classes of indole alkaloid derivatives: bis(indolyl)methanes (BIMs) and urorosein. The causality behind experimental choices, self-validating aspects of the protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.
I. Synthesis of the Precursor: 2,5-Dimethyl-1H-indole-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
Causality of Experimental Choices:
The choice of the Vilsmeier-Haack reaction for the synthesis of 2,5-dimethyl-1H-indole-3-carbaldehyde is based on its high efficiency, regioselectivity for the C3 position of the indole nucleus, and the ready availability of the starting materials. The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. The electron-donating nature of the indole ring, further enhanced by the methyl groups, facilitates this reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethylindole
This protocol is adapted from established procedures for the formylation of substituted anilines and indoles.[4][5]
Materials:
-
2,5-Dimethylaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. Stir the mixture for an additional 30-40 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.[4]
-
Formylation Reaction: In a separate flask, dissolve 2,5-dimethylaniline in anhydrous DMF. Cool this solution to 0-5 °C. Slowly add the prepared Vilsmeier reagent dropwise to the solution of 2,5-dimethylaniline, maintaining the temperature below 5 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[4]
-
Gradually heat the reaction mixture to 90 °C and maintain this temperature for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9. A solid precipitate will form.[4]
-
Collect the solid by filtration, wash it with cold water, and dry it thoroughly.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,5-dimethyl-1H-indole-3-carbaldehyde.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Melting Point (°C) |
| 2,5-Dimethylaniline | 1.0 | ~89 | 190-191 |
Data adapted from a similar synthesis of 6-methyl-1H-indole-3-carbaldehyde.[4]
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of 2,5-dimethyl-1H-indole-3-carbaldehyde.
II. Application in the Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are a significant class of indole alkaloids that exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[6] They are typically synthesized through the acid-catalyzed condensation of an indole with an aldehyde or ketone. 2,5-Dimethyl-1H-indole-3-carbaldehyde can serve as the aldehyde component in this reaction, leading to the formation of asymmetrically substituted BIMs.
Causality of Experimental Choices:
The reaction is an electrophilic substitution where the protonated aldehyde acts as an electrophile that attacks the electron-rich C3 position of another indole molecule. The use of a protic or Lewis acid catalyst is crucial to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the indole. The methyl groups on the indole ring of the precursor can influence the steric and electronic properties of the resulting BIM, potentially affecting its biological activity.
Experimental Protocol: Synthesis of a Bis(2,5-dimethylindolyl)methane Derivative
This protocol describes the reaction of 2,5-dimethyl-1H-indole-3-carbaldehyde with another molecule of indole (or a substituted indole) to form a BIM derivative.
Materials:
-
2,5-Dimethyl-1H-indole-3-carbaldehyde
-
Indole (or a substituted indole)
-
Catalyst (e.g., salicylic acid, Amberlyst-15, or a Lewis acid like InCl₃)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethyl-1H-indole-3-carbaldehyde (1 mmol) and indole (1 mmol) in a suitable solvent (e.g., a 1:1 mixture of water and ethanol).
-
Add the catalyst (e.g., 15 mol% salicylic acid) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, a solid product may precipitate. If so, collect the solid by filtration. If not, the product can be extracted using an organic solvent like ethyl acetate.
-
Wash the crude product with water and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure bis(indolyl)methane derivative.
Quantitative Data (Representative for BIM Synthesis):
| Aldehyde | Indole | Catalyst | Solvent | Time | Yield (%) |
| Benzaldehyde | Indole | Salicylic Acid (15 mol%) | H₂O/EtOH (1:1) | 15 min | 95 |
| 4-Chlorobenzaldehyde | Indole | Salicylic Acid (15 mol%) | H₂O/EtOH (1:1) | 20 min | 92 |
Data adapted from a general procedure for BIM synthesis.[7]
Diagram of the Bis(indolyl)methane Synthesis Workflow:
Caption: General workflow for the acid-catalyzed synthesis of bis(indolyl)methanes.
III. Application in the Synthesis of Urorosein
Urorosein is a di-indolylmethine salt that exhibits a characteristic red color. It is formed through the self-condensation of indole-3-carbaldehyde in an acidic medium. This reaction can be used for the colorimetric detection of indole-3-carbaldehyde and its derivatives.
Causality of Experimental Choices:
The formation of urorosein from 2,5-dimethyl-1H-indole-3-carbaldehyde involves an acid-catalyzed self-condensation. The acid protonates the carbonyl oxygen of one molecule of the aldehyde, making it a potent electrophile. A second molecule of the aldehyde then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration and aromatization lead to the formation of the resonance-stabilized colored cation. The methyl groups are expected to influence the electronic properties and thus the color of the resulting urorosein derivative.
Experimental Protocol: Synthesis of a Urorosein Derivative
This protocol describes the acid-catalyzed self-condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde.
Materials:
-
2,5-Dimethyl-1H-indole-3-carbaldehyde
-
Strong acid (e.g., hydrochloric acid, perchloric acid)
-
Solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
Dissolve 2,5-dimethyl-1H-indole-3-carbaldehyde in a suitable solvent such as ethanol.
-
Add a strong acid to the solution. The concentration of the acid will influence the rate of the reaction.
-
Heat the reaction mixture if necessary to accelerate the reaction. A color change to red or purple indicates the formation of the urorosein derivative.
-
The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the appearance of the characteristic absorption maximum of the urorosein salt.
-
The product can be isolated by precipitation upon cooling or by the addition of a non-polar solvent.
Diagram of Urorosein Formation:
Caption: Acid-catalyzed self-condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde to form a urorosein derivative.
IV. Biological Significance of Derivatives
Derivatives of 2,5-dimethyl-1H-indole-3-carbaldehyde, particularly bis(indolyl)methanes, have shown promising biological activities. The presence of the dimethyl substitution pattern can enhance the cytotoxic effects of these compounds against various cancer cell lines.
Cytotoxicity of Bis(indolyl)methane Derivatives:
Studies have shown that BIM derivatives can exhibit significant antiproliferative and antiparasitic activity. For instance, a triphenylamine-substituted BIM derivative displayed IC₅₀ values of 3.21 µM against Trypanosoma brucei, 3.30 µM against Leishmania major, and 3.93 µM against the HT-29 cancer cell line.[6] While specific data for BIMs derived directly from 2,5-dimethyl-1H-indole-3-carbaldehyde is still emerging, the general trend suggests that substitutions on the indole ring can modulate the cytotoxic profile. The methyl groups at the C2 and C5 positions may enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and potentially increasing its interaction with intracellular targets.
V. Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield in Vilsmeier-Haack Reaction: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Vilsmeier reagent. The reaction temperature and time are also critical parameters that may need optimization.
-
Incomplete Condensation for BIM Synthesis: The choice and amount of catalyst are crucial. If the reaction is slow, a stronger acid or a higher catalyst loading may be required. The reaction temperature can also be increased.
-
Purification Challenges: Products may require column chromatography for purification if recrystallization is not effective. A suitable solvent system for chromatography needs to be determined based on the polarity of the product.
Safety:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong Acids: Handle with care, using appropriate personal protective equipment.
-
Solvents: Use solvents in a well-ventilated area and away from ignition sources.
VI. Conclusion
2,5-Dimethyl-1H-indole-3-carbaldehyde is a valuable and versatile precursor in the synthesis of a variety of indole alkaloids and their derivatives. Its synthesis via the Vilsmeier-Haack reaction is efficient and scalable. The aldehyde functionality provides a gateway to a wide range of chemical transformations, most notably the synthesis of biologically active bis(indolyl)methanes. The methyl substitutions on the indole ring offer a means to fine-tune the physicochemical and pharmacological properties of the resulting compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the rich chemical space of indole alkaloids and to develop novel therapeutic agents.
VII. References
-
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (URL: )
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (URL: [Link])
-
Ge, Y.-H., Wu, Y.-M., & Xue, Z.-J. (2006). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Chinese Journal of Organic Chemistry, 26(4), 563-567. (URL: [Link])
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. (URL: [Link])
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. (URL: [Link])
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC. (2021). PubMed Central. (URL: [Link])
-
Synthesis and Cytotoxicity Properties of Bisindolylmethanes - ResearchGate. (2013). (URL: [Link])
-
Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - MDPI. (2023). (URL: [Link])
-
Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchGate. (URL: [Link])
-
indole-3-aldehyde - Organic Syntheses Procedure. (URL: [Link])
-
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - ResearchGate. (URL: [Link])
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017). (URL: [Link])
-
Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid - ThaiScience. (URL: [Link])
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted Indole-3-carboxaldehyde Derivatives [sioc-journal.cn]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction for 2,5-Dimethyl-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation of 2,5-dimethyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights for optimizing the synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction yields effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the experiment in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the electrophile.
-
Causality—Reagent Integrity is Paramount: The Vilsmeier reagent, the active electrophile in this reaction, is highly moisture-sensitive.[1] It is formed from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] Any moisture present will consume the POCl₃ and deactivate the Vilsmeier reagent, leading to an incomplete reaction.
-
Solution 1: Reagent Quality Control: Always use anhydrous DMF. If the solvent has been opened, it's best to use a freshly opened bottle or dry it over molecular sieves. POCl₃ should be freshly distilled before use for optimal results.[1]
-
Solution 2: Stoichiometry of the Vilsmeier Reagent: The molar ratio of POCl₃ to DMF and, subsequently, to the indole substrate is critical.[3] A slight excess of the pre-formed Vilsmeier reagent relative to the indole is often beneficial. We recommend starting with a POCl₃:Indole molar ratio of 1.5:1. Insufficient electrophile will naturally lead to unreacted starting material.
-
Solution 3: Temperature Management: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0–5 °C) to prevent degradation.[1] However, the subsequent reaction with the indole may require heating. For many indoles, a gentle warming to 35-40°C after the initial addition is sufficient to drive the reaction to completion.[4] If your reaction is sluggish at room temperature, consider gradually increasing the temperature and monitoring the progress via Thin Layer Chromatography (TLC).[1]
-
Question 2: My final product is impure, and I'm observing multiple spots on my TLC plate. What are the potential side reactions?
Answer: Side product formation is typically due to over-reaction or degradation of the starting material or product under the reaction conditions.
-
Causality—The Reactivity of the Indole Nucleus: The indole ring is highly electron-rich and, while formylation is strongly directed to the C3 position due to the highest electron density[5], harsh conditions can lead to side reactions.
-
Side Reaction 1: Di-formylation. While less common for the C3-position, using a large excess of the Vilsmeier reagent (e.g., >3 equivalents) or prolonged reaction times at high temperatures can potentially lead to formylation at other positions on the ring.[3]
-
Solution: Carefully control the stoichiometry. Use the recommended molar ratios and monitor the reaction closely. Once the starting material is consumed (as per TLC), proceed with the work-up promptly.
-
-
Side Reaction 2: Polymerization/Degradation. Indoles can be unstable in strong acids. The reaction mixture is acidic, and prolonged exposure, especially at elevated temperatures, can cause the indole to degrade or polymerize.
-
Solution: Maintain strict temperature control. Add the indole substrate slowly to the Vilsmeier reagent at low temperature to control the exotherm. Do not overheat the reaction mixture.
-
-
Question 3: The work-up procedure is messy, and I'm struggling to isolate the product. How can I improve the isolation process?
Answer: The work-up is a critical step that involves quenching the reaction and hydrolyzing the intermediate iminium salt to the final aldehyde.[6]
-
Causality—Hydrolysis of the Iminium Intermediate: The reaction does not directly yield the aldehyde. The indole first attacks the Vilsmeier reagent to form a stable iminium salt intermediate.[7] This intermediate must be hydrolyzed with water, typically under basic conditions, to liberate the aldehyde.
-
Solution 1: Controlled Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to crushed ice or ice-water.[4] This dissipates the heat from the exothermic hydrolysis of any remaining POCl₃.
-
Solution 2: Effective Basification: After quenching, the solution will be strongly acidic. It must be neutralized and then made basic to ensure complete hydrolysis of the iminium salt and to precipitate the product. A saturated solution of sodium carbonate or sodium hydroxide can be used.[4][8] Add the base slowly with vigorous stirring while cooling the mixture in an ice bath. The product should precipitate as a solid.
-
Solution 3: Purification: The crude product can be purified by filtration, washing thoroughly with water to remove inorganic salts, and then drying.[4] For higher purity, recrystallization from a suitable solvent like ethanol is recommended.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for 2,5-dimethyl-1H-indole?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[2][9]
-
Electrophilic Attack: The electron-rich C3 position of the 2,5-dimethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and a cationic intermediate.[5]
-
Aromatization and Hydrolysis: The intermediate loses a proton to regain aromaticity, forming a stable iminium salt. During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final product, 2,5-Dimethyl-1H-indole-3-carbaldehyde.[7]
Caption: Step-by-step experimental workflow.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (1.5 eq.) dropwise to the DMF via the dropping funnel over 30-60 minutes.
Step 2: Formylation Reaction
-
Dissolve 2,5-dimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-10 °C.
-
Causality Check: Control the rate of addition to manage the reaction exotherm.
-
-
Once the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 35-40 °C.
Step 3: Reaction Monitoring
-
Stir the viscous solution at 35-40 °C for 1-2 hours.
-
Causality Check: The solution may turn into a thick, opaque paste. [4]Monitor the disappearance of the starting material using TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Step 4: Work-up and Hydrolysis
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice (~10 g of ice per 1 g of indole) with vigorous stirring. A clear red solution may form. [4]2. In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2M) or a saturated sodium carbonate solution.
-
Slowly add the basic solution to the quenched reaction mixture with efficient stirring in an ice bath until the pH is > 9.
-
Causality Check: A precipitate (the product) should form. This step hydrolyzes the iminium salt to the aldehyde. [8] Step 5: Isolation and Purification
-
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with several portions of cold water to remove any inorganic salts.
-
Air-dry the crude product. The yield of crude product should be high (>85%).
-
For further purification, recrystallize the solid from aqueous ethanol to obtain a pure crystalline product.
Data Summary: Optimizing Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Rationale |
| Indole:POCl₃:DMF Ratio | 1 : 1.1 : 3 | 1 : 1.5 : 4 | Higher Yield | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. [3][10] |
| Temperature | Room Temp (25 °C) | 35-40 °C | Faster Reaction, Higher Conversion | Provides sufficient activation energy for the electrophilic attack without significant degradation. [4] |
| Reaction Time | 4-6 hours | 1-2 hours | Efficient Synthesis | Higher temperature reduces the required reaction time, as monitored by TLC. |
| Work-up pH | Neutral (pH 7) | Basic (pH > 9) | Pure Product, Higher Isolated Yield | Ensures complete hydrolysis of the iminium intermediate to the desired aldehyde. [8] |
References
- Slideshare. (n.d.). Vilsmeier haack reaction. [PPTX].
- Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. [Video]. YouTube.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. [Request PDF].
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole. [Video]. YouTube.
- Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. DOI: 10.15227/orgsyn.101.0021.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Available at: [Link]
- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
- Reddit. (2024, March 20). Vilsmeier Haack Reaction. r/OrganicChemistry.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Troubleshooting low yield in 2,5-dimethylindole formylation
Welcome to the technical support guide for the formylation of 2,5-dimethylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, specifically addressing the common challenge of low product yield. The following content is structured in a question-and-answer format to provide direct, actionable solutions to potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the formylation of 2,5-dimethylindole?
The formylation of 2,5-dimethylindole is a classic example of the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[2][3][4]
-
Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylindole ring acts as a nucleophile, attacking the Vilsmeier reagent. For indoles, this attack is highly regioselective at the C3 position, which possesses the highest electron density.[5] The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final product, 2,5-dimethylindole-3-carboxaldehyde.[6]
The Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation, making it ideal for highly activated systems like indoles and other electron-rich heterocycles.[3][4]
Caption: Figure 2: Troubleshooting Workflow for No Product Formation
Q3: My yield is low and the reaction mixture is dark and complex. What side reactions could be occurring?
A complex mixture often indicates that while the primary reaction is proceeding, competing side reactions or product degradation are also taking place.
Potential Side Reactions:
-
Polymerization/Degradation: Indoles are susceptible to degradation and polymerization under strongly acidic conditions. While the Vilsmeier-Haack conditions are considered mild, prolonged exposure or excessive temperatures can lead to the formation of dark, tarry byproducts. [7]* Di-formylation: Although less common, forcing conditions (high temperature, large excess of Vilsmeier reagent) could potentially lead to a second formylation, though this is sterically and electronically disfavored after the first C3 substitution.
-
Formation of Indole Trimers: Electrophilic attack on the indole ring can sometimes lead to self-condensation products, such as di- and tri-indolylmethanes, especially if the formylating agent is not efficiently trapped. [7] Troubleshooting Protocol:
-
Strict Temperature Control: Do not let the initial reagent formation or the subsequent reaction with the indole exceed the target temperature. Overheating is a primary cause of side product formation. A reliable protocol suggests maintaining the reaction at 35 °C after the initial addition. [8]2. Stoichiometry Optimization: Use a controlled excess of the Vilsmeier reagent, but avoid a large excess. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ and DMF relative to the 2,5-dimethylindole is a good starting point.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Once the starting material is consumed, proceed to the workup. Over-extending the reaction time provides no benefit and increases the likelihood of side reactions.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Solvent | Anhydrous DMF | Acts as both solvent and reagent. Must be free of water. |
| Reagents | 2,5-dimethylindole, POCl₃ | Use high-purity starting material and freshly distilled POCl₃. |
| Molar Ratio (POCl₃:Indole) | 1.1 - 1.5 : 1.0 | A slight excess ensures complete conversion without promoting excessive side reactions. |
| Vilsmeier Reagent Prep. Temp. | 0 - 10 °C | Controls exothermic reaction and prevents reagent degradation. [8][9] |
| Reaction Temperature | 25 - 40 °C | Balances reaction rate with minimizing byproduct formation. Higher temperatures may be needed for less reactive substrates but increase risk. [4][8] |
| Reaction Time | 1 - 3 hours | Monitor by TLC. Over-extending the reaction time can lead to decomposition. [10][11] |
Q4: I seem to have product by TLC, but my isolated yield after workup is poor. How can I improve my workup and purification?
Loss of product during the workup and purification stages is a common and frustrating issue. It typically stems from incomplete hydrolysis of the iminium intermediate or physical loss during isolation.
Key Steps & Causality:
-
Hydrolysis (Quenching): The reaction is quenched by adding the mixture to ice-cold water. [8][11]This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
The Problem: If this step is done too quickly or at too high a temperature, the heat generated can cause degradation. The intermediate can also be sensitive to pH swings.
-
The Solution: Add the reaction mixture slowly to a vigorously stirred beaker of crushed ice. This ensures the temperature remains low throughout the quench.
-
-
Basification & Precipitation: The product is precipitated by neutralizing the acidic solution. A saturated solution of sodium carbonate or sodium hydroxide is typically used. [8][10] * The Problem: The product, 2,5-dimethylindole-3-carboxaldehyde, has some solubility in acidic water. If the solution is not sufficiently neutralized, a significant portion of the product may remain dissolved.
-
The Solution: Add the base slowly until the solution is neutral or slightly basic (pH 7-8). The product should precipitate as a solid. Ensure thorough stirring to break up any clumps.
-
-
Isolation and Washing: The precipitated solid is collected by filtration.
-
The Problem: Inorganic salts from the reaction (phosphates, chlorides) will be mixed with your crude product.
-
The Solution: Wash the collected solid thoroughly with copious amounts of cold water to dissolve and remove these salts. [8]Resuspending the solid in water and stirring before filtering again is a highly effective method. [8]4. Final Purification:
-
Recrystallization: For high purity, the air-dried crude product can be recrystallized. Ethanol is a commonly used and effective solvent for indole-3-aldehydes. [8][12] * Solubility: Note that indole-3-carboxaldehyde is soluble in organic solvents like DMSO and DMF, but only sparingly soluble in aqueous buffers. [13] Optimized Workup Protocol:
-
-
Prepare a large beaker with a significant amount of crushed ice and a stir bar.
-
Slowly and carefully pour the reaction mixture from the flask onto the stirring ice. The color will likely change to a cherry-red or similar hue. [8]3. Once the addition is complete, begin adding a saturated aqueous solution of sodium carbonate or a dilute (e.g., 3M) NaOH solution dropwise. Monitor the pH.
-
Continue adding base until a thick precipitate forms and the pH of the slurry is between 7 and 8.
-
Collect the solid product via vacuum filtration.
-
Wash the filter cake extensively with cold deionized water (3-4 times the volume of the filter cake).
-
Press the solid as dry as possible on the filter, then transfer to a watch glass to air-dry.
-
For final purification, recrystallize the dried solid from hot ethanol.
References
-
Sha, C. K., & Young, J. J. (2001). Vilsmeier-Haack Reaction. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]
-
Reddy, K. R., & Venkateshwar, M. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1075-1082. [Link]
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27415-27449. [Link]
- Wang, B. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
-
El-Emary, T. I. (2008). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2008(16), 139-150. [Link]
-
Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Bingul, M., & Yilmaz, I. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering, 19(3), 739-746. [Link]
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- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
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- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Side reactions and byproducts in the synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde
Technical Support Center: Synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis, primarily via the Vilsmeier-Haack reaction. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reaction outcomes, increase yield, and ensure the purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter in the lab. Each answer provides an explanation of the underlying chemistry and a clear, actionable solution.
Question 1: My reaction mixture turned dark brown or black immediately after adding the Vilsmeier reagent to the 2,5-dimethylindole solution. What is causing this, and is the reaction salvageable?
Answer: This is a frequent observation and typically indicates indole decomposition or polymerization. The indole nucleus, particularly electron-rich ones like 2,5-dimethylindole, is sensitive to strong acids and electrophiles.
-
Causality: The Vilsmeier reagent (chlorodimethyliminium chloride), formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a potent electrophile.[1][2] If the reaction temperature is not strictly controlled, or if the reagent is added too quickly, localized "hot spots" can form. These conditions can lead to acid-catalyzed self-polymerization of the indole or oxidation, resulting in the formation of dark, tarry, and often insoluble materials. The high electron density at the C3 position makes the indole susceptible to electrophilic attack, which is desired for formylation, but over-reactivity leads to these side pathways.[3]
-
Troubleshooting & Protocol Validation:
-
Strict Temperature Control: The formation of the Vilsmeier reagent and its subsequent reaction with the indole must be performed at low temperatures. Pre-cool both your DMF and your indole solution to 0-5 °C before any additions. Maintain this temperature throughout the addition of POCl₃ to DMF, and crucially, during the addition of the indole solution to the freshly prepared Vilsmeier reagent.[4]
-
Slow, Controlled Addition: Add the indole solution dropwise to the Vilsmeier reagent with vigorous stirring. This ensures rapid dispersion and prevents localized concentration and temperature increases.
-
Is the reaction salvageable? Likely not. The formation of extensive tar indicates that a significant portion of your starting material has been consumed in side reactions. It is more efficient to discard the run and begin again with stricter adherence to temperature control and addition rates. Attempting to isolate the product from the tar is often a low-yielding and difficult purification process.
-
Question 2: My TLC analysis shows a second spot, slightly less polar than my desired product, that persists even after workup. What is this byproduct?
Answer: A common byproduct in the formylation of indoles is the corresponding bis(indolyl)methane (BIM). In this case, it would be 3,3'-((2,5-dimethyl-1H-indol-3-yl)methylene)bis(2,5-dimethyl-1H-indole).
-
Causality: This byproduct forms when the desired product, 2,5-dimethyl-1H-indole-3-carbaldehyde, reacts with two equivalents of the starting material, 2,5-dimethylindole, under the acidic reaction conditions.[5] The aldehyde is protonated, making it a highly reactive electrophile that is readily attacked by another molecule of the electron-rich indole. This process can repeat to form the BIM.[6] This side reaction is favored if there is an excess of the indole starting material relative to the Vilsmeier reagent or if the reaction is allowed to proceed for too long at elevated temperatures after the initial formylation.
-
Troubleshooting & Protocol Validation:
-
Stoichiometry Control: Ensure the Vilsmeier reagent is the limiting reagent or used in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the 2,5-dimethylindole. This minimizes the amount of unreacted indole available to react with the product aldehyde.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Once the starting material is consumed and the product spot is maximized, proceed with the workup. Over-extending the reaction time can promote the formation of the BIM byproduct.
-
Purification: If the BIM has formed, it can typically be separated from the desired aldehyde by column chromatography on silica gel. The BIM is less polar and will elute first. A gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, is usually effective.
-
Question 3: My final yield is consistently low (<50%), even though my TLC indicates a clean conversion. Where am I losing my product?
Answer: Significant product loss often occurs during the aqueous workup and isolation steps. The intermediate iminium salt must be carefully hydrolyzed, and the final product must be precipitated and collected efficiently.
-
Causality: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt intermediate.[7] This salt must be hydrolyzed with water or a basic solution to liberate the aldehyde.[2] If the hydrolysis is incomplete or if the pH is not carefully controlled, the product may remain partially in its salt form, which is water-soluble. Furthermore, the product aldehyde has some solubility in aqueous solutions, and rushing the precipitation or filtration can lead to significant losses.
-
Troubleshooting & Protocol Validation:
-
Hydrolysis and Neutralization: After the reaction is complete, quench the mixture by pouring it onto crushed ice. This hydrolyzes the remaining Vilsmeier reagent and the product iminium salt. Then, carefully add a saturated aqueous solution of sodium carbonate or sodium hydroxide.[8] Add the base slowly with good stirring while monitoring the pH, aiming for a final pH of 8-9. This ensures complete conversion of the iminium salt to the aldehyde and neutralizes the acidic medium.
-
Precipitation and Isolation: The product should precipitate as a solid upon basification. Allow sufficient time for complete precipitation to occur; cooling the mixture in an ice bath can aid this process.
-
Washing: When filtering, wash the collected solid thoroughly with cold water to remove inorganic salts. Avoid excessive washing with organic solvents in which the product might be soluble. A final wash with a cold, non-polar solvent like hexane can help dry the product without dissolving it. The classic Organic Syntheses procedure for indole-3-aldehyde emphasizes careful workup for achieving near-quantitative yields.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction and how do side reactions originate?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chlorodimethyliminium ion, known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2,5-dimethylindole attacks the carbon of the Vilsmeier reagent. The resulting intermediate loses a proton to regain aromaticity, forming a stable iminium salt.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon, and after a proton transfer, dimethylamine is eliminated, yielding the final 2,5-dimethyl-1H-indole-3-carbaldehyde.[3]
Side reactions primarily stem from the high reactivity of both the indole nucleus and the Vilsmeier reagent. Overly acidic conditions or high temperatures can cause the indole to polymerize. The product aldehyde can itself act as an electrophile, reacting with unreacted indole to form bis(indolyl)methanes.[5]
Q2: How critical is the purity of the starting 2,5-dimethylindole and the reagents (DMF, POCl₃)?
A2: Purity is paramount.
-
2,5-Dimethylindole: Impurities in the starting material can introduce competing side reactions. Oxidized indole species can impart color and lead to tar formation. It is recommended to use freshly recrystallized or high-purity commercial indole.
-
DMF: DMF can absorb water and decompose to dimethylamine and formic acid. The presence of water will consume the Vilsmeier reagent, while dimethylamine can potentially react in other ways. Using anhydrous DMF from a freshly opened bottle or distilling it is best practice.[4]
-
POCl₃: This reagent is highly reactive with water. It should be freshly distilled or from a new bottle to ensure its potency and prevent the introduction of HCl, which can exacerbate indole decomposition.[4]
Data Summary: Byproducts and Conditions
| Byproduct/Issue | Chemical Structure/Description | Probable Cause | Recommended Corrective Action |
| Indole Tar/Polymer | Dark, insoluble polymeric material | - High reaction temperature- Rapid reagent addition- Excessively acidic conditions | - Maintain temperature at 0-5 °C- Slow, dropwise addition of reagents- Use high-purity, dry solvents |
| Bis(indolyl)methane | 3,3'-Methylenebis(2,5-dimethylindole) | - Incorrect stoichiometry (excess indole)- Prolonged reaction time | - Use slight excess of Vilsmeier reagent- Monitor reaction by TLC and work up promptly- Separate via column chromatography |
| Incomplete Hydrolysis | Product remains as water-soluble iminium salt | - Insufficient water during quench- Improper pH control during workup | - Quench on ample crushed ice- Basify to pH 8-9 with Na₂CO₃ or NaOH solution |
Optimized Experimental Protocol
This protocol is designed to minimize byproduct formation and maximize yield.
1. Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting pale yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve 2,5-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this indole solution dropwise to the cold Vilsmeier reagent over 1 hour, maintaining the temperature at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC (e.g., Hexane:Ethyl Acetate 7:3), observing the disappearance of the starting indole spot.
3. Workup and Isolation:
-
Prepare a beaker with a large amount of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with stirring.
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the mixture is between 8 and 9. A solid precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield 2,5-Dimethyl-1H-indole-3-carbaldehyde as a pale yellow or off-white solid. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the core Vilsmeier-Haack mechanism and the branching pathway leading to the formation of the common bis(indolyl)methane byproduct.
Caption: Vilsmeier-Haack formylation and byproduct formation.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]
-
Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(phenyldiazenyl)-3H-indol-2-yl)malonaldehyde. Current Chemistry Letters, 2(4), 187-194. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-744. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Kamal, A., et al. (2015). Synthesis and characterization of bis(indolyl)methanes, tris(indolyl)methanes and new diindolylcarbazolylmethanes mediated by Zeokarb-225, a novel, recyclable, eco-benign heterogenous catalyst. RSC Advances, 5(10), 7409-7417. [Link]
-
Ali, I., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Molecules, 27(6), 1888. [Link]
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-Dimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the purification of 2,5-Dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on achieving high purity of this compound through recrystallization. This document moves beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Fundamentals of Recrystallization for 2,5-Dimethyl-1H-indole-3-carbaldehyde
This section addresses the foundational principles necessary for developing a successful recrystallization protocol.
Q1: What is the core principle of recrystallization, and how does it apply to 2,5-Dimethyl-1H-indole-3-carbaldehyde?
A: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The ideal scenario, which we aim for with 2,5-Dimethyl-1H-indole-3-carbaldehyde, relies on the following principle: the compound should be highly soluble in a hot solvent but sparingly soluble or insoluble in the same solvent when it is cold.[1][2]
The process works as follows:
-
Dissolution: The crude solid, containing the desired compound and impurities, is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Crystal Formation: The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the 2,5-Dimethyl-1H-indole-3-carbaldehyde also decreases, forcing the solution to become supersaturated. This initiates the formation of a crystal lattice.
-
Purification: The highly ordered structure of the growing crystals preferentially incorporates molecules of the same type (the target compound) while excluding dissimilar molecules (impurities), which remain dissolved in the surrounding solvent, known as the mother liquor.[2][3]
-
Isolation: The purified crystals are then separated from the impurity-laden mother liquor by filtration.
The success of this entire process is critically dependent on selecting the appropriate solvent.
Q2: What are the key characteristics of a good recrystallization solvent for 2,5-Dimethyl-1H-indole-3-carbaldehyde?
A: An ideal solvent must satisfy several criteria to be effective.[4][5] For an aromatic aldehyde like 2,5-Dimethyl-1H-indole-3-carbaldehyde, the selection process involves balancing polarity and solubility characteristics.
Key Solvent Characteristics:
-
High Temperature Coefficient: The solvent must exhibit a significant difference in its ability to dissolve the compound at high versus low temperatures.[2]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[5]
-
Chemical Inertness: The solvent must not react with the compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out" (melting in the solvent instead of dissolving). The melting point of the parent compound, indole-3-carbaldehyde, is approximately 193-198 °C, suggesting the 2,5-dimethyl derivative will also have a high melting point, making this less of a concern with common solvents.[6]
The following table summarizes potential solvents for consideration based on the properties of similar indole derivatives.[7][8][9]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often an excellent choice for aromatic compounds. Good solubility when hot, reduced solubility when cold.[8][9] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. May be too effective a solvent, leading to lower recovery. |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol with a slightly higher boiling point. |
| Ethanol/Water | 78-100 | Varies | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water (an anti-solvent) is added dropwise until the solution becomes cloudy (the cloud point), then redissolved with a few drops of ethanol. This can dramatically decrease solubility upon cooling, improving yield.[7] |
| Acetone | 56 | Polar Aprotic | May be too strong a solvent, making crystallization difficult, but can be useful in a mixed system with a non-polar solvent like hexanes.[10] |
| Toluene | 111 | Non-polar | May be effective if the compound has significant non-polar character. Higher boiling point requires more care. |
Section 2: Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for the purification of 2,5-Dimethyl-1H-indole-3-carbaldehyde.
Experimental Workflow
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection (Small-Scale Test):
-
Place ~20-30 mg of the crude 2,5-Dimethyl-1H-indole-3-carbaldehyde into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube in a water or sand bath. The compound should dissolve completely.
-
Allow the tube to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution of Crude Product:
-
Place the bulk of your crude product into an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).
-
Add a minimal amount of the selected recrystallization solvent, just enough to create a slurry.[11]
-
Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[12]
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat and add a very small amount of activated charcoal (a spatula tip).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Note: Charcoal can also adsorb your product, so use it sparingly.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the hotplate.
-
Place a fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper to remove the charcoal or other solid impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature.[12]
-
Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.[13][14]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using cold solvent is critical to avoid redissolving your product.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the solid to a pre-weighed watch glass and allow it to dry completely. Drying can be accelerated in a desiccator or a vacuum oven at a moderate temperature.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides solutions to common problems encountered during the recrystallization of 2,5-Dimethyl-1H-indole-3-carbaldehyde.
Caption: Troubleshooting decision tree for recrystallization.
Q: My compound won't dissolve completely, even in the boiling solvent. What's wrong?
A: This issue typically points to two possibilities:
-
Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the boiling solvent until the solid dissolves. Be patient, as dissolution can take time.
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a small amount of material refuses to dissolve despite adding more solvent, it is likely an impurity. In this case, you should proceed to the hot filtration step to remove it before cooling.
Q: My compound dissolved perfectly, but no crystals are forming upon cooling. What should I do?
A: This is a common problem and almost always means your solution is not supersaturated, likely because too much solvent was used.[12][13]
-
Solution 1: Reduce Solvent Volume. Reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Then, allow it to cool again.
-
Solution 2: Induce Crystallization. If the solution is indeed saturated but reluctant to crystallize, you can try the following:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal lattice formation.
-
-
Solution 3: Increase Cooling. Ensure the flask is cooled in an ice-water bath after it has reached room temperature to maximize the driving force for crystallization.
Q: An oil has formed at the bottom of my flask instead of solid crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too highly concentrated.[13]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[13] Then, allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period. If the problem persists, you may need to reconsider your choice of solvent.
Q: My final product is pure by melting point, but it's still yellow/brown. How can I obtain a colorless product?
A: The presence of color indicates that colored impurities are still present.
-
Solution: Perform the recrystallization again, but this time, include the optional decolorization step. After dissolving the compound in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before cooling.
Q: My recovery of pure material is very low. How can I improve the yield?
A: Low yield can result from several factors:
-
Using too much solvent: This is the most common cause. The more solvent you use, the more product will remain dissolved in the mother liquor even when cold. Use only the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete precipitation: Ensure you cool the solution in an ice bath after it has reached room temperature to maximize the recovery of your compound.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the single best solvent for recrystallizing 2,5-Dimethyl-1H-indole-3-carbaldehyde?
A: There is no universal "best" solvent, as the ideal choice can depend on the specific impurities present in your crude material. However, based on the structure (an aromatic indole), ethanol or an ethanol/water mixed solvent system are excellent starting points.[7][8] Ethanol often provides the right balance of solubility at high temperatures and insolubility at low temperatures. An ethanol/water system can be fine-tuned to achieve very high recovery. A small-scale solvent screen is always the most reliable method to determine the optimal solvent for your specific batch.
Q: How do I properly assess the purity of my recrystallized product?
A: The most accessible and informative method in a synthesis lab is melting point analysis .[15] A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities disrupt the crystal lattice, which typically causes the melting point to be lower and the range to be broader.[14]
| Characteristic | Crude/Impure Product | Pure Recrystallized Product |
| Appearance | Often colored (yellow, brown, tan) | Typically off-white to pale yellow crystals |
| Melting Point | Depressed and broad range (e.g., 185-192 °C) | Sharp and narrow range (e.g., 196-198 °C) |
For more rigorous, quantitative analysis in research and development, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify impurities.[14]
Q: What are the likely impurities in my crude 2,5-Dimethyl-1H-indole-3-carbaldehyde?
A: The impurities will depend on the synthetic route used. For a Vilsmeier-Haack formylation, which is a common method for synthesizing indole-3-carbaldehydes, potential impurities include:[16][17]
-
Unreacted Starting Material: 2,5-Dimethyl-1H-indole.
-
Reaction Byproducts: Side products from undesired reactions.
-
Residual Solvents: Dimethylformamide (DMF) or other solvents used in the reaction.
Q: Can I get a second crop of crystals from the mother liquor?
A: Yes. The mother liquor still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. However, be aware that this second crop will be less pure than the first, as the concentration of impurities relative to the product is now much higher. It may require a separate recrystallization to achieve the desired purity.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
- Google Patents. (CN102786460A). Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. Indole-3-aldehyde. [Link]
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
MDPI. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]
-
PubChem. Indole-3-Carboxaldehyde. [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Recrystallization). [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use (Recrystallization). [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Scribd. Recrystallization & Melting Point Determination. [Link]
-
ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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Technical Support Center: Preventing N-formylation in Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced indole synthesis. As a Senior Application Scientist, I've compiled this guide to address a common yet often frustrating side reaction encountered in the synthesis of indole scaffolds: N-formylation. This guide moves beyond simple protocols to provide in-depth, field-proven insights into why this side reaction occurs and how to prevent it, ensuring the integrity and efficiency of your synthetic routes.
Understanding the Problem: The Unwanted Formyl Group
N-formylation, the addition of a formyl group (-CHO) to the indole nitrogen, can significantly impact your research. It alters the electronic properties of the indole ring, can interfere with subsequent functionalization steps, and ultimately leads to lower yields of your desired product. This guide is structured to help you diagnose, troubleshoot, and prevent this pervasive issue.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant byproduct with a mass increase of 28 Da in my indole synthesis. Could this be N-formylation?
A: Yes, a mass increase of 28 Da (the mass of a carbonyl group, CO) is a strong indicator of formylation. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and can act as a nucleophile, attacking a formylating agent present in the reaction mixture. This is especially common in acidic conditions which can activate the formylating species.
Q2: What are the most common sources of N-formylation in indole synthesis?
A: The primary culprits are reagents and solvents that can act as formylating agents, especially under the conditions of classic indole syntheses. The most common sources include:
-
Formic Acid: Often used as a Brønsted acid catalyst, particularly in the Fischer indole synthesis, it is a direct source of the formyl group.[1]
-
N,N-Dimethylformamide (DMF): A common high-boiling point solvent, DMF can decompose at high temperatures or in the presence of strong acids (like POCl₃ in the Vilsmeier-Haack reaction) to generate a Vilsmeier reagent, which is a potent formylating agent.[2][3]
Troubleshooting Guide: N-Formylation in Specific Indole Syntheses
Issue 1: N-Formylation during Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but is prone to N-formylation when certain acid catalysts are used.[4][5][6]
Why it happens:
The classic Fischer indole synthesis involves heating a phenylhydrazone with an acid catalyst.[4][5][6] When formic acid is used as the catalyst, it can directly formylate the indole nitrogen of the newly formed product. The acidic conditions and elevated temperatures facilitate this side reaction. The mechanism involves the protonation of formic acid, making it a better electrophile for the nucleophilic indole nitrogen.
Here is a diagram illustrating the N-formylation side reaction:
Caption: Mechanism of acid-catalyzed N-formylation of indole.
Solutions:
-
Change the Acid Catalyst: The most straightforward solution is to replace formic acid with a non-formylating Brønsted or Lewis acid.
Catalyst Typical Conditions Reference Polyphosphoric acid (PPA) 100-180 °C [4] Zinc chloride (ZnCl₂) 150-200 °C [4][6] p-Toluenesulfonic acid (p-TsOH) Reflux in toluene or xylene [5] Boron trifluoride (BF₃) Varies [5][6] -
Use a Protecting Group: If formic acid is essential for your specific substrate, or if you are still observing N-formylation with other catalysts, protecting the indole nitrogen is a highly effective strategy.
Issue 2: N-Formylation when using DMF as a Solvent
Using DMF as a high-temperature solvent can lead to unexpected N-formylation, especially in reactions that generate acidic intermediates or are run at temperatures exceeding 150 °C.
Why it happens:
At elevated temperatures, DMF can decompose to generate dimethylamine and carbon monoxide, which can then lead to the formation of formylating species. More commonly, in the presence of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), DMF forms the Vilsmeier reagent (in situ), a powerful formylating agent. While often used intentionally for C3-formylation, it can also attack the N1 position.[2][3][7]
Solutions:
-
Solvent Replacement: If possible, substitute DMF with a less reactive high-boiling point solvent such as diphenyl ether, sulfolane, or N-methyl-2-pyrrolidone (NMP), depending on the specific reaction requirements.
-
Temperature Control: If DMF is necessary, carefully control the reaction temperature. Run small-scale experiments to determine the minimum temperature required for the desired reaction to proceed, as N-formylation often becomes more significant at higher temperatures.[8]
-
Protecting Groups: As with the Fischer synthesis, protecting the indole nitrogen before the reaction is a reliable way to prevent N-formylation.
Prevention Strategy: The Power of Protecting Groups
For many complex syntheses, proactively protecting the indole nitrogen is the most robust strategy to prevent N-formylation. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups.
Here is a general workflow for using a protecting group:
Caption: General workflow for indole synthesis using a protecting group.
Recommended Protecting Groups for Indole Synthesis
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages & Disadvantages | References |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP | TFA in DCM; or heating in solvents like TFE or HFIP | Advantages: Easy to install and remove under relatively mild acidic or thermal conditions. Disadvantages: Acid-labile, so not suitable for strongly acidic reaction conditions. | [9][10][11] |
| Tosyl (p-Toluenesulfonyl) | TsCl, NaH | Strong base (NaOH, KOH); milder conditions with Cs₂CO₃ in THF/MeOH; reductive cleavage (Mg/MeOH) | Advantages: Very stable to a wide range of reaction conditions, including strong acids. Electron-withdrawing nature can influence reactivity. Disadvantages: Harsher conditions are often required for removal. | [12][13][14] |
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol is a representative procedure for protecting the indole nitrogen with a Boc group.
-
Dissolve: Dissolve the indole (1.0 eq) in a suitable solvent like acetonitrile or THF.
-
Add Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
React: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with 1M HCl and then brine, dry over Na₂SO₄, and concentrate to yield the N-Boc indole.
Protocol 2: Deprotection of N-Boc Indole (Thermal Method)
This method is useful when acid-sensitive groups are present in the molecule.[10]
-
Dissolve: Dissolve the N-Boc indole in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).
-
Heat: Heat the solution to reflux (or use microwave irradiation for accelerated deprotection) until TLC analysis indicates complete consumption of the starting material.
-
Isolate: Remove the solvent under reduced pressure to obtain the deprotected indole.
Protocol 3: N-Tosyl Protection of Indole [12]
-
Prepare Base: To a solution of the indole (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Form Anion: Allow the mixture to stir at room temperature for 30 minutes.
-
Add TsCl: Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq.).
-
React: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Mild Deprotection of N-Tosyl Indole [14]
-
Dissolve: Dissolve the N-tosylindole (1.0 eq.) in a 2:1 mixture of THF and methanol.
-
Add Base: Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.
-
React: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Filter the reaction mixture, concentrate the filtrate, and partition the residue between water and an organic solvent. Dry the organic layer and concentrate to yield the deprotected indole.
Conclusion
N-formylation is a preventable side reaction in indole synthesis. By understanding its origins, particularly from formic acid and DMF, and by employing strategic modifications such as catalyst substitution or the use of protecting groups like Boc and Tosyl, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to troubleshoot and overcome this common obstacle, paving the way for more effective synthesis of valuable indole-containing molecules.
References
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Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
- Alonso, E., Ramón, D. J., & Yus, M. (1997). The reaction of different protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene in THF at low temperature leads to their deprotection under very mild reaction conditions, the process being in many cases chemoselective. Tetrahedron, 53(42), 14355-14368.
-
ResearchGate. Indole N‐Boc deprotection method development. [Link]
- Choudary, B. M., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(48), 8577-8579.
-
Wikipedia. Fischer indole synthesis. [Link]
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ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
- BenchChem Technical Support Team. (2025).
- Wakamatsu, T., et al. (1977). THE FISCHER INDOLE SYNTHESIS WITH FORMIC ACID. 111. la THE REACTION WITH 2-SUBSTITUTED ADIPOINS. HETEROCYCLES, 8, 339-342.
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ResearchGate. TCT/DMF mediated formylation of indoles and pyrroles. [Link]
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ResearchGate. (PDF) Bischler Indole Synthesis. [Link]
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SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
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ACS Publications. A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. [Link]
-
University of Florida. Indoles. [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096.
-
RSC Publishing. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]
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PubMed. [Studies on the Nin-formyl group as possible protecting group against tryptophan indole side chain tert-butylation (author's transl)]. [Link]
-
SlideShare. Synthesis and Chemistry of Indole. [Link]
- Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259–263.
-
ResearchGate. Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. [Link]
- Pagadala, R., & Maddila, S. (2017). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Journal of Chemical and Pharmaceutical Research, 9(1), 246-251.
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]
-
Organic Chemistry Portal. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]
-
RSC Publishing. A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. [Link]
-
Organic Chemistry Portal. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. [Link]
-
MedCrave online. Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. [Link]
-
National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]
-
National Institutes of Health. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wiley Online Library. Bischler-Möhlau Indole Synthesis. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]
-
ResearchGate. Bischler Indole Synthesis. [Link]
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Validation & Comparative
Developing an HPLC method for 2,5-Dimethyl-1H-indole-3-carbaldehyde derivatives
An In-Depth Technical Guide to Developing a Validated HPLC Method for 2,5-Dimethyl-1H-indole-3-carbaldehyde Derivatives
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for 2,5-Dimethyl-1H-indole-3-carbaldehyde and its derivatives. As crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals, ensuring the purity and accurate quantification of these compounds is paramount.[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development process. It is designed for researchers, analytical scientists, and drug development professionals who require a reliable, validated analytical method that adheres to rigorous scientific standards.
Foundational Principles: Understanding the Analyte and Technique
The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties and the fundamental principles of the chosen separation technique.
Analyte Profile: 2,5-Dimethyl-1H-indole-3-carbaldehyde
-
Structure and Polarity: The indole ring system is inherently aromatic and largely nonpolar. The addition of two methyl groups further increases its hydrophobicity, while the carbaldehyde group adds a degree of polarity. This predominantly hydrophobic nature makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[2]
-
Chromophoric Properties: The conjugated π-electron system of the indole ring and the aldehyde group allows the molecule to absorb ultraviolet (UV) light. Indole-3-carbaldehyde, a closely related parent compound, exhibits a maximum absorbance (λmax) around 296 nm.[3] This intrinsic property allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector without the need for derivatization.
Separation Technique: Reverse-Phase HPLC
RP-HPLC is the premier technique for separating moderately polar to nonpolar compounds.[4][5][6] The fundamental principle involves a nonpolar stationary phase (typically silica particles chemically bonded with alkyl chains like C18 or C8) and a polar mobile phase (usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[6] The analyte, 2,5-Dimethyl-1H-indole-3-carbaldehyde, will be retained on the nonpolar column and eluted by increasing the concentration of the organic solvent in the mobile phase.
A Comparative Analysis of Method Development Parameters
Method development is a systematic process of optimizing separation parameters to achieve the desired resolution, peak shape, and run time. Here, we compare the critical choices and explain the causality behind selecting the optimal conditions.
Stationary Phase (Column) Selection: The Heart of the Separation
The choice of column is the most critical factor in determining the selectivity of the separation. The primary interaction mechanism for our analyte is hydrophobic. However, secondary interactions can be exploited to fine-tune the separation from closely related impurities.
| Stationary Phase | Primary Interaction | Key Advantages for Indole Derivatives | Potential Drawbacks |
| C18 (Octadecyl) | Strong Hydrophobic | Excellent retention for nonpolar compounds; industry-standard and widely available. | May result in excessive retention and long run times, requiring high organic solvent concentrations. |
| C8 (Octyl) | Moderate Hydrophobic | Reduced retention compared to C18, potentially leading to shorter run times and less solvent consumption. | May provide insufficient retention for less substituted or more polar derivatives. |
| Phenyl-Hexyl | Hydrophobic & π-π | Offers alternative selectivity through π-π interactions with the aromatic indole ring, which can be highly effective for resolving aromatic isomers or impurities.[7] | Can be more complex to predict retention behavior compared to simple alkyl chains. |
Scientist's Rationale: A C18 column is the logical starting point due to its strong retentive power for hydrophobic molecules. However, a Phenyl-Hexyl column presents a compelling alternative, as the potential for π-π stacking interactions can provide unique selectivity that is orthogonal to the purely hydrophobic mechanism of a C18 or C8 phase. This is particularly valuable when separating the target analyte from aromatic impurities with similar hydrophobicity.
Mobile Phase Optimization: Driving the Elution
The mobile phase composition dictates the elution strength and can be manipulated to control retention time and improve peak shape.
| Parameter | Comparison | Scientific Rationale |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH) | ACN is generally preferred due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths.[6] It often yields sharper peaks than methanol. MeOH can offer different selectivity and is a viable, cost-effective alternative. |
| Aqueous Modifier | Acidified Water vs. Buffered Water | The indole nitrogen is weakly basic. Operating at a low pH (e.g., using 0.1% formic or trifluoroacetic acid) ensures this nitrogen is consistently protonated. This suppresses any secondary interactions with residual silanols on the silica surface, leading to symmetrical, sharp peaks.[4][7] Buffers (e.g., phosphate) can also control pH but add complexity and may not be compatible with mass spectrometry (MS) detectors. |
| Elution Mode | Isocratic vs. Gradient | An isocratic elution (constant mobile phase composition) is simple and robust. However, for a sample containing the main compound and potentially more or less retained impurities, a gradient elution (composition changes over time) is far more efficient.[8] It allows for the elution of a wider range of compounds in a single run, sharpens peaks, and reduces total analysis time. |
Scientist's Rationale: A gradient elution using acetonitrile and water containing 0.1% formic acid is the most logical and powerful combination. This approach provides the peak sharpening benefits of ACN, ensures excellent peak shape through pH control, and offers the flexibility to separate a wide range of potential impurities efficiently.
Proposed Experimental Protocols
The following sections provide detailed, actionable protocols for method development and subsequent validation, grounded in the principles discussed above.
Workflow for HPLC Method Development
The development process is iterative, starting with initial scouting runs and progressing toward a final, optimized method.
Caption: Workflow for systematic HPLC method development.
Step-by-Step Protocol: Optimized HPLC Method
This protocol represents a robust starting point for the analysis of 2,5-Dimethyl-1H-indole-3-carbaldehyde, derived from the comparative analysis.
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
System Purge: Purge all lines with freshly prepared mobile phases.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
PDA Detector: Wavelength 300 nm for quantification, with a scan range of 200-400 nm for peak purity analysis.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
-
-
Sample Preparation:
-
Prepare a stock solution of 2,5-Dimethyl-1H-indole-3-carbaldehyde at 1.0 mg/mL in acetonitrile.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL (100 µg/mL) with a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Method Validation: Ensuring Trustworthiness and Reliability
Once a method is developed, it must be validated to prove it is fit for its intended purpose. The validation protocol should be designed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[9][10][11]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics for a quantitative impurity test or an assay method.
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH) |
| Specificity | To demonstrate that the signal is from the analyte of interest. | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To show a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | Agreement between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOQ/LOD | Lowest concentration that can be quantified/detected. | Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. |
| Robustness | Resilience to small, deliberate changes in method parameters. | System suitability parameters remain within defined limits. |
Workflow for Method Validation
Sources
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- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 2,5-Dimethyl-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde
Introduction
In the landscape of heterocyclic chemistry, indole-3-carbaldehydes serve as pivotal building blocks for the synthesis of a vast array of biologically active compounds and functional materials. Their reactivity is a subject of considerable interest to researchers in drug discovery and materials science. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: the unsubstituted Indole-3-carbaldehyde and its substituted counterpart, 2,5-Dimethyl-1H-indole-3-carbaldehyde .
The fundamental difference between these two molecules lies in the presence of two methyl groups on the indole scaffold of the latter. These substituents, seemingly minor, exert profound electronic and steric effects that significantly alter the molecule's chemical behavior. Understanding these differences is crucial for designing synthetic routes, predicting reaction outcomes, and fine-tuning the properties of resulting indole derivatives. This guide will dissect these differences through a mechanistic lens, supported by experimental protocols and data, to provide a comprehensive resource for laboratory professionals.
Molecular Structures and Physicochemical Properties
A direct comparison of the molecular structures highlights the key points of differentiation. The methyl groups at the C2 and C5 positions in 2,5-Dimethyl-1H-indole-3-carbaldehyde are the primary drivers of its distinct reactivity profile.
Caption: Chemical structures of Indole-3-carbaldehyde and 2,5-Dimethyl-1H-indole-3-carbaldehyde.
Below is a summary of their key physicochemical properties:
| Property | Indole-3-carbaldehyde | 2,5-Dimethyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₇NO | C₁₁H₁₁NO |
| Molecular Weight | 145.16 g/mol | 173.21 g/mol |
| Melting Point | 193-198 °C[1][2] | Data not readily available |
| Appearance | Off-white to beige-brown crystalline powder[1] | - |
| Solubility | Slightly soluble in methanol and DMSO; Insoluble in water[1] | - |
Synthesis Overview: The Vilsmeier-Haack Reaction
Both indole-3-carbaldehyde and its substituted derivatives are commonly synthesized via the Vilsmeier-Haack reaction.[1][3][4] This electrophilic formylation reaction is a cornerstone of indole chemistry, highlighting the nucleophilic character of the indole ring. The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] This electrophile then attacks the electron-rich C3 position of the indole ring.[6]
Caption: Electronic effects of substituents on the indole ring systems.
Steric Hindrance
While electronic effects enhance the reactivity of the dimethylated indole, steric factors can introduce regiochemical constraints. The methyl group at the C2 position can sterically hinder the approach of electrophiles to that position. More significantly, studies have shown that substituents at the C5 position can create steric hindrance that impedes reactions at the adjacent C4 position. [7]Therefore, while the overall ring is activated, certain positions may become less accessible in 2,5-Dimethyl-1H-indole-3-carbaldehyde compared to the unsubstituted analogue.
Reactivity of the Aldehyde Group
The carbaldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Common reactions include the formation of Schiff bases, Wittig reactions, and reductions.
The electronic effects of the methyl groups on the indole ring have a minor, but discernible, influence on the aldehyde's reactivity. The increased electron density pushed into the ring system by the methyl groups can be delocalized, slightly reducing the partial positive charge on the carbonyl carbon of 2,5-Dimethyl-1H-indole-3-carbaldehyde. This makes the aldehyde group marginally less electrophilic than in indole-3-carbaldehyde.
In most synthetic applications, this difference is subtle and can often be overcome by adjusting reaction conditions. However, in sensitive or competitive reaction environments, the slightly higher electrophilicity of the aldehyde in indole-3-carbaldehyde might be advantageous.
Supporting Experimental Protocols
To provide a practical context for these reactivity differences, the following are detailed, self-validating protocols for key transformations.
Experiment 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation of a generic indole substrate. The causality behind the procedural steps is explained to ensure reproducibility and understanding.
-
Objective: To synthesize an indole-3-carbaldehyde derivative by electrophilic formylation.
-
Principle: An electron-rich indole attacks the electrophilic Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. Due to the electron-donating methyl groups, 2,5-dimethylindole is expected to react more vigorously or at a lower temperature than unsubstituted indole.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C using an ice bath. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and degradation of the reagent.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at this temperature for 30-40 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve the indole substrate (e.g., 2,5-dimethylindole) in anhydrous DMF.
-
Cool this solution to 0-5 °C and slowly add the pre-formed Vilsmeier reagent dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Causality: Heating provides the necessary activation energy for the electrophilic substitution and subsequent cyclization steps in certain indole syntheses. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate until the pH is 8-9. Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-3-carbaldehyde derivative.
-
Experiment 2: Schiff Base Formation
This protocol demonstrates a typical nucleophilic addition reaction at the carbonyl center. [8][9]
-
Objective: To compare the rate of Schiff base formation, reflecting the electrophilicity of the aldehyde.
-
Principle: A primary amine (in this case, an aryl amine or amino acid) acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carbaldehyde. This is followed by dehydration to form the C=N double bond of the Schiff base (an imine).
Step-by-Step Methodology:
-
Reactant Dissolution:
-
Dissolve the indole-3-carbaldehyde derivative (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
In a separate container, dissolve the aryl amine (1.0 mmol) in ethanol.
-
-
Condensation Reaction:
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by the formation of a precipitate. For less reactive amines, gentle heating under reflux may be required.
-
-
Isolation and Purification:
-
If a precipitate forms, collect the product by vacuum filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the Schiff base from a suitable solvent to achieve high purity.
-
Expected Outcome: While both aldehydes will form Schiff bases, indole-3-carbaldehyde may react slightly faster or under milder conditions due to the higher electrophilicity of its carbonyl carbon. This difference would be most apparent in a competitive reaction or with a weakly nucleophilic amine.
Conclusion
The comparison between 2,5-Dimethyl-1H-indole-3-carbaldehyde and indole-3-carbaldehyde offers a clear illustration of fundamental principles in organic chemistry.
-
Reactivity of the Indole Ring: 2,5-Dimethyl-1H-indole-3-carbaldehyde is demonstrably more reactive towards electrophilic substitution on the aromatic system. This is a direct consequence of the electron-donating nature of the two methyl groups, which increases the nucleophilicity of the indole ring. However, steric hindrance from these groups can influence the regioselectivity of such reactions.
-
Reactivity of the Aldehyde Group: The aldehyde functionality in indole-3-carbaldehyde is slightly more electrophilic, and thus potentially more reactive towards nucleophiles, than in its dimethylated counterpart. This is a subtle electronic effect, where the electron-donating methyl groups indirectly reduce the partial positive charge on the carbonyl carbon.
For the synthetic chemist, this means that when designing reactions involving electrophilic attack on the indole nucleus, the dimethylated version will likely provide higher yields or require milder conditions. Conversely, for reactions centered on nucleophilic addition to the aldehyde, the unsubstituted indole-3-carbaldehyde may offer a slight kinetic advantage. These insights, grounded in the principles of electronic and steric effects, are essential for the rational design and successful execution of synthetic strategies involving these valuable heterocyclic building blocks.
References
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Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link].
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link].
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ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link].
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May, J. A., et al. (2004). Nucleophilic reactivities of indoles. PubMed. Available at: [Link].
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Bandyopadhyay, D., & De, B. (2017). Inductive effect of methyl group in a series of methylated indoles. Indian Academy of Sciences. Available at: [Link].
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PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256. National Institutes of Health. Available at: [Link].
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Pendás, A. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Available at: [Link].
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Alkam, H. H., Atiyah, E. M., & Al-Shemary, R. K. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. NVEO. Available at: [Link].
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Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link].
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Liu, Y., et al. (2015). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH. Available at: [Link].
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Singh, B., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link].
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ResearchGate. (PDF) Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. Available at: [Link].
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Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link].
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Kamiichi, K., et al. (1987). Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].
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Wikipedia. Indole-3-carbaldehyde. Available at: [Link].
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Akbari, J., & Saghaei, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxt-3H-indol-2-yl)-3-dimethylamino-propenal. Growing Science. Available at: [Link].
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ResearchGate. Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Available at: [Link].
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A-Senior-Application-Scientist-s-Guide-to-Validating-the-Structure-of-2-5-Dimethyl-1H-indole-3-carbaldehyde-Derivatives-by-2D-NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The indole scaffold, a privileged structure in medicinal chemistry, often presents isomeric challenges that demand sophisticated analytical techniques.[1][2] This guide provides an in-depth, experience-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2,5-Dimethyl-1H-indole-3-carbaldehyde and its derivatives. We will move beyond a simple recitation of methods to explain the "why" behind the "how," ensuring a self-validating analytical workflow.
The Challenge: Positional Isomerism in Substituted Indoles
The synthesis of substituted indoles, such as 2,5-Dimethyl-1H-indole-3-carbaldehyde, can sometimes yield a mixture of positional isomers.[3] While 1D ¹H and ¹³C NMR provide initial fingerprints of a compound, they may not be sufficient to definitively assign the positions of all substituents, especially on the benzene ring of the indole. This is where the power of 2D NMR comes into play, allowing us to map out the intricate network of through-bond and through-space correlations within the molecule.
The Toolkit: A Comparative Overview of 2D NMR Experiments
To unequivocally determine the structure of our target molecule, we will employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.
| 2D NMR Experiment | Full Name | Information Provided | Primary Application in this Case |
| COSY | Correlation Spectroscopy | Shows correlations between scalar-coupled protons (typically over 2-3 bonds).[4] | To establish the proton-proton connectivity within the aromatic spin system and confirm the relative positions of the aromatic protons. |
| HSQC | Heteronuclear Single Quantum Coherence | Correlates protons directly to their attached carbons (¹JCH).[5] | To unambiguously assign the chemical shifts of protonated carbons. |
| HMBC | Heteronuclear Multiple Bond Correlation | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[5] | To piece together the carbon skeleton by identifying long-range H-C correlations, crucial for placing the methyl and carbaldehyde groups. |
| NOESY | Nuclear Overhauser Effect Spectroscopy | Reveals through-space correlations between protons that are in close proximity. | To confirm the spatial relationships between substituents and the indole core, particularly the proximity of the C2-methyl group to the C3-carbaldehyde proton. |
Experimental Workflow: A Self-Validating Protocol
The following protocols are designed to be performed sequentially, with the results of each experiment informing the interpretation of the next. This iterative process is key to building a confident and validated structural assignment.
Caption: A comprehensive workflow for the 2D NMR-based structural validation of 2,5-Dimethyl-1H-indole-3-carbaldehyde derivatives.
Data Interpretation and Structural Elucidation: A Case Study
Let's walk through the expected data for 2,5-Dimethyl-1H-indole-3-carbaldehyde and how each 2D NMR spectrum contributes to its structural confirmation.
Expected ¹H and ¹³C NMR Data
The following table summarizes the anticipated chemical shifts for the key protons and carbons of 2,5-Dimethyl-1H-indole-3-carbaldehyde.
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~12.3 (broad singlet) | - |
| 2 | C | - | ~138 |
| 2-CH₃ | C, H | ~2.5 (singlet) | ~13 |
| 3 | C | - | ~118 |
| 3-CHO | C, H | ~10.0 (singlet) | ~185 |
| 4 | C, H | ~8.3 (singlet) | ~125 |
| 5 | C | - | ~132 |
| 5-CH₃ | C, H | ~2.4 (singlet) | ~21 |
| 6 | C, H | ~7.2 (doublet) | ~123 |
| 7 | C, H | ~7.7 (doublet) | ~122 |
| 3a | C | - | ~125 |
| 7a | C | - | ~137 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
COSY Analysis: Mapping the Aromatic Protons
The COSY spectrum will reveal the coupling between adjacent aromatic protons. We expect to see a cross-peak between the proton at position 6 (H-6) and the proton at position 7 (H-7), confirming their ortho relationship. The proton at position 4 (H-4) will appear as a singlet, as it has no adjacent protons. This immediately helps to establish the substitution pattern on the benzene ring.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides a direct correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the protonated carbons in the molecule. For instance, the proton signal at ~8.3 ppm will correlate with the carbon signal at ~125 ppm, confirming these as H-4 and C-4, respectively.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is arguably the most critical experiment for confirming the overall structure. It reveals long-range correlations (2-3 bonds) between protons and carbons. Key expected correlations for 2,5-Dimethyl-1H-indole-3-carbaldehyde include:
-
Aldehyde Proton (3-CHO): Correlations to C-2, C-3, and C-3a. This firmly places the carbaldehyde group at position 3.
-
C2-Methyl Protons (2-CH₃): Correlations to C-2 and C-3. This confirms the attachment of this methyl group to C-2.
-
C5-Methyl Protons (5-CH₃): Correlations to C-4, C-5, and C-6. This is a crucial set of correlations that definitively places this methyl group at position 5.
-
H-4 Proton: Correlations to C-3, C-5, and C-7a. The correlation to C-5 provides further evidence for the position of the C-5 methyl group.
-
H-7 Proton: Correlations to C-5 and C-7a.
Caption: Key HMBC correlations for the structural confirmation of 2,5-Dimethyl-1H-indole-3-carbaldehyde.
NOESY Analysis: Through-Space Proximity
The NOESY experiment provides the final layer of validation by confirming spatial relationships. A key expected NOE is between the protons of the C2-methyl group and the aldehyde proton at C3. This confirms their proximity on the five-membered ring. Additionally, NOEs between the C5-methyl protons and the aromatic protons H-4 and H-6 would further solidify the assignment of the substitution pattern on the benzene ring.
Conclusion: A Multi-faceted Approach to Structural Certainty
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—we can move beyond simple spectral interpretation to a truly validated structural elucidation of 2,5-Dimethyl-1H-indole-3-carbaldehyde and its derivatives. Each experiment provides a unique and complementary piece of the puzzle, and their collective interpretation creates a self-validating dataset that leaves no room for ambiguity. This rigorous approach is essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
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- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
- HSQC and HMBC. Columbia University NMR Core Facility.
-
COSY Spectra. Chemistry LibreTexts. [Link]
-
2D-COSY NMR spectrum | How to read COSY Spectrum? YouTube. [Link]
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A Comparative Guide to the Single Crystal XRD Analysis of Schiff Bases from 2,5-Dimethyl-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and material scientists, the precise elucidation of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and the key to rational drug design and the engineering of novel materials. Schiff bases derived from indole scaffolds are of particular interest due to their broad spectrum of biological activities and applications in materials science.[1] This guide provides an in-depth technical comparison and procedural walkthrough for the single crystal X-ray diffraction (XRD) analysis of Schiff bases synthesized from 2,5-Dimethyl-1H-indole-3-carbaldehyde.
While the crystallographic literature on Schiff bases from this specific doubly-substituted indole is nascent, this guide will establish a robust framework for such investigations. We will detail the synthesis of a representative Schiff base, outline the critical steps for obtaining diffraction-quality single crystals, and provide a comparative analysis based on the known crystal structures of closely related indole-3-carbaldehyde derivatives. This approach allows us to predict and understand the structural nuances imparted by the methyl substitutions at the 2 and 5 positions of the indole ring.
The Significance of the Indole Scaffold and Single Crystal XRD
The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The formation of a Schiff base (an imine) by the condensation of an indole-3-carbaldehyde with a primary amine introduces a versatile C=N linkage, expanding the molecule's structural diversity and biological activity profile.[2]
While spectroscopic techniques like NMR and IR are essential for initial characterization, they provide averaged information about the molecular structure in solution.[3] In contrast, single crystal XRD offers an unambiguous, high-resolution map of atomic positions in the solid state.[4] This technique is indispensable for determining:
-
Molecular Conformation: The precise spatial arrangement of atoms.
-
Bond Lengths and Angles: Key geometric parameters that inform on bonding and strain.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking) that govern crystal packing and, by extension, physical properties like solubility and melting point.
Experimental Workflow: From Synthesis to Structure
The journey from starting materials to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying chemical principles.
Figure 1: A generalized workflow from the synthesis of the Schiff base to the final crystallographic analysis.
Part 1: Synthesis of a Representative Schiff Base
The synthesis of Schiff bases from indole-3-carbaldehydes is typically a straightforward condensation reaction.[1] Here, we detail a protocol for the reaction of 2,5-Dimethyl-1H-indole-3-carbaldehyde with aniline, a common primary amine used in such syntheses.
Experimental Protocol: Synthesis of (E)-N-((2,5-dimethyl-1H-indol-3-yl)methylene)aniline
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2,5-Dimethyl-1H-indole-3-carbaldehyde (1.0 mmol, 173.2 mg) in 20 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.
-
Addition of Amine: To the stirred solution, add aniline (1.0 mmol, 93.1 mg, ~0.09 mL) dropwise.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the ethanolic solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Part 2: Growing Diffraction-Quality Single Crystals
This is often the most challenging and empirical step. The goal is to encourage the slow formation of a highly ordered crystal lattice.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the Schiff base has moderate solubility at room temperature. Common solvents for Schiff bases include ethanol, methanol, ethyl acetate, and dimethylformamide (DMF).[5]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified Schiff base in the chosen solvent at a slightly elevated temperature. Filter the solution while warm to remove any particulate matter.
-
Crystallization Setup: Transfer the clear solution to a clean vial. Cover the vial with a cap that has been pierced with a few small holes, or with parafilm punctured by a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the Schiff base will increase, leading to the formation of single crystals.
Comparative Structural Analysis
As no published crystal structure for a Schiff base of 2,5-Dimethyl-1H-indole-3-carbaldehyde currently exists, we will draw comparisons with the crystal structure of a related starting material, 5-Methyl-1H-indole-3-carbaldehyde[6], and a representative Schiff base from an unsubstituted indole-3-carbaldehyde. This allows us to hypothesize the structural impact of the methyl groups.
Table 1: Comparative Crystallographic Data of Related Indole Derivatives
| Parameter | 5-Methyl-1H-indole-3-carbaldehyde[6] | (E)-N-((1H-indol-3-yl)methylene)aniline (Hypothetical/Representative) | (E)-N-((2,5-dimethyl-1H-indol-3-yl)methylene)aniline (Predicted) |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | Pca2₁ | P2₁/c | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Forces | N—H⋯O hydrogen bonds | N—H⋯N hydrogen bonds, C—H⋯π interactions | N—H⋯N hydrogen bonds, C—H⋯π interactions, potential steric hindrance |
| Planarity of Indole Ring | Nearly planar (rms dev. 0.0115 Å) | Expected to be nearly planar | Planarity may be slightly distorted by C2-methyl group |
Causality Behind Structural Differences:
-
The C5-Methyl Group: The methyl group at the C5 position of the indole ring is primarily an electron-donating group. Its main structural influence will be on the crystal packing. It can participate in weak C-H⋯π interactions and will affect how molecules arrange themselves to minimize steric clash. In the case of 5-Methyl-1H-indole-3-carbaldehyde, the molecules form chains via N—H⋯O hydrogen bonds.[6]
-
The C2-Methyl Group (Predicted Impact): The introduction of a methyl group at the C2 position is expected to have a more significant steric impact. This group is adjacent to the imine linkage. It may influence the torsion angle between the indole ring and the imine plane, potentially causing a slight deviation from planarity. This steric hindrance could also influence the choice of conformation of the aniline ring relative to the imine bond.
Figure 2: Key structural features of a Schiff base from 2,5-Dimethyl-1H-indole-3-carbaldehyde.
The Self-Validating Nature of Single Crystal XRD
A key strength of single crystal XRD is its self-validating nature. During the structure refinement process, several metrics are used to assess the quality and reliability of the final model. These include:
-
R-factors (R1, wR2): These are measures of the agreement between the calculated diffraction pattern (from the structural model) and the experimentally observed data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): A value close to 1.0 suggests that the model accurately accounts for the experimental data.
-
Residual Electron Density Map: A flat map with no significant peaks or troughs indicates that all atoms have been correctly located and modeled.
By critically evaluating these parameters, a researcher can have a high degree of confidence in the determined crystal structure.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, crystallization, and single crystal XRD analysis of Schiff bases derived from 2,5-Dimethyl-1H-indole-3-carbaldehyde. While direct crystallographic data for these specific compounds is not yet widely available, the principles and comparative analysis presented here offer a solid foundation for researchers entering this area.
The key takeaway is that the methyl groups at the C2 and C5 positions are not merely passive substituents. They are expected to exert significant influence on both the intramolecular conformation (particularly the C2-methyl) and the intermolecular packing forces that dictate the final crystal structure. Future work should focus on synthesizing a series of these Schiff bases with different amine components and obtaining their crystal structures. This would create a valuable dataset for understanding the nuanced effects of substitution on the solid-state properties of these promising compounds, paving the way for their targeted application in drug development and materials science.
References
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base? [online] Available at: [Link]
-
Reddit. (2024). Single Crystal X-Ray Diffraction is the only necessary characterization method. [online] Available at: [Link]
-
Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-5. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. [online] Available at: [Link]
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ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. [online] Available at: [Link]
-
YouTube. (2023). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. [online] Available at: [Link]
-
ResearchGate. (2020). Structure and Morphology of Indole Analogue Crystals. [online] Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [online] Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. [online] Available at: [Link]
-
Al-Mustansiriyah Journal of Science. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1H-indole-3-carbaldehyde. [online] Available at: [Link]
-
MDPI. (n.d.). Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. [online] Available at: [Link]
-
MDPI. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. [online] Available at: [Link]
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Krishi Sanskriti Publications. (n.d.). Crystallographic Analysis of some Structures of Indole Derivatives. [online] Available at: [Link]
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- 5. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
